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  • Product: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid
  • CAS: 942474-93-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid: A Mechanistic and Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Strategic Rationale The 2-amino-5-nitrobenzoic acid scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Rationale

The 2-amino-5-nitrobenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid, functionalized core for the development of kinase inhibitors, PARP inhibitors, and GPCR modulators. Specifically, 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid combines a strong electron-withdrawing nitro group, a versatile carboxylic acid handle for subsequent amide couplings, and a hydrophilic piperidine ring that enhances aqueous solubility and provides an additional vector (the hydroxyl group) for late-stage functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond a mere recipe. Here, we will dissect the causality behind the synthetic design, exploring why specific reagents are chosen, how chemoselectivity is thermodynamically enforced, and how to execute a self-validating experimental protocol based on Nucleophilic Aromatic Substitution (SNAr)[1].

Mechanistic Causality: The SNAr Pathway

The formation of the critical C–N bond between the aromatic core and the piperidine ring is achieved via an SNAr mechanism. The success of this reaction relies entirely on the electronic landscape of the electrophile.

The Superiority of Fluorine as a Leaving Group

While 2-chloro-5-nitrobenzoic acid is commercially available and cheaper, 2-fluoro-5-nitrobenzoic acid is the electrophile of choice. In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the intermediate Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond[2]. Fluorine’s extreme electronegativity exerts a powerful inductive effect (–I), withdrawing electron density from the ipso carbon and drastically lowering the activation energy required for the nucleophile to attack.

Resonance Stabilization and Chemoselectivity

The nitro group at the 5-position (para to the leaving group) is non-negotiable; it acts as an electron sink, stabilizing the negative charge of the Meisenheimer complex via resonance[3].

Furthermore, 4-hydroxypiperidine presents a chemoselectivity challenge: it contains both a secondary amine and a secondary alcohol. However, under mildly basic conditions, N-arylation outcompetes O-arylation by >99:1 . Nitrogen is less electronegative and more polarizable than oxygen, making the amine lone pair significantly more nucleophilic. Because the pKa of the alcohol is ~16, it remains protonated and unreactive at the operational pH, ensuring perfect chemoselectivity.

SNAr_Mechanism A 2-Fluoro-5-nitrobenzoic acid (Electrophile) C Meisenheimer Complex (Stabilized by -NO2 & -COOH) A->C Nucleophilic Attack (Slow) B 4-Hydroxypiperidine (Nucleophile) B->C D 2-(4-Hydroxypiperidin-1-yl)- 5-nitrobenzoic acid C->D Loss of F- (Fast)

Figure 1: Nucleophilic aromatic substitution (SNAr) pathway via Meisenheimer complex.

Experimental Design & Parameter Optimization

To ensure a high-yielding, scalable process, the reaction parameters must be carefully tuned.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory[3]. They solvate the potassium cations from the base, leaving the carbonate anions highly reactive, while completely avoiding hydrogen-bonding with the nucleophile (which would dampen its reactivity).

  • Base Selection: Potassium carbonate (K2CO3) is utilized as a heterogeneous, irreversible sink for the generated Hydrofluoric acid (HF). It prevents the protonation of the piperidine nucleophile without causing unwanted side reactions.

Table 1: Matrix of Reaction Condition Optimization for SNAr Coupling
SolventBaseTemp (°C)Time (h)Chemoselectivity (N:O)Isolated Yield (%)Causality / Observation
EthanolDIPEA78 (Reflux)12>99:145%Protic solvent dampens nucleophilicity; incomplete conversion.
DMF K2CO3 80 5 >99:1 88% Optimal kinetic energy; clean conversion.
DMSOK2CO3100395:576%Higher temp induces minor degradation and trace O-arylation.
DMFCs2CO3804>99:189%Excellent yield, but cost-prohibitive for scale-up.

Step-by-Step Methodology & Self-Validating Protocols

Reagents Required
  • 2-Fluoro-5-nitrobenzoic acid (1.0 equivalent)

  • 4-Hydroxypiperidine (1.1 equivalents)

  • Potassium carbonate, anhydrous, finely powdered (2.5 equivalents)

  • Anhydrous DMF (10 mL per gram of starting material)

The Self-Validating Isolation Protocol

A hallmark of a trustworthy synthetic protocol is its ability to self-validate. In this workflow, the workup serves as a built-in diagnostic tool. During the reaction, the carboxylic acid is deprotonated, rendering the product as a highly water-soluble potassium carboxylate salt.

When quenched in water, the mixture should be homogeneous. The critical validation step occurs during acidification with 1M HCl. As the pH drops to ~3.5–4.0 (the isoelectric point of the benzoic acid derivative), the carboxylate is protonated. The sudden, massive precipitation of a bright yellow solid visually confirms the successful formation of the target free acid. If no precipitate forms, it immediately flags a failure in the coupling step.

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 2-fluoro-5-nitrobenzoic acid (1.0 eq) and anhydrous K2CO3 (2.5 eq).

  • Solvation: Add anhydrous DMF to the flask, followed by the addition of 4-hydroxypiperidine (1.1 eq). Attach a reflux condenser and purge the system with Nitrogen.

  • Thermal Activation: Heat the vigorously stirring suspension to 80 °C using an oil bath or heating mantle. Maintain for 4–6 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Aqueous Quench: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice/water (approx. 5x the volume of DMF). Stir for 15 minutes to ensure all inorganic salts and the product are fully dissolved.

  • Acidification (Validation Step): Place the beaker in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. At pH ~3.5 to 4.0, a thick yellow/orange precipitate will crash out of the solution.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual DMF and salts.

  • Drying: Dry the solid in vacuo at 45 °C overnight to afford the pure 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Experimental_Workflow step1 Step 1: Reagent Mixing 2-Fluoro-5-nitrobenzoic acid + 4-Hydroxypiperidine + K2CO3 in Anhydrous DMF step2 Step 2: Thermal Activation Stir at 80°C for 4-6 hours under N2 atm step1->step2 step3 Step 3: Aqueous Quench Cool to RT, pour into ice-water (Solubilizes Potassium Salt) step2->step3 step4 Step 4: pH-Driven Precipitation Add 1M HCl dropwise to pH 3-4 (Protonates Carboxylate) step3->step4 step5 Step 5: Isolation & Drying Vacuum filtration, wash with cold H2O, dry in vacuo step4->step5

Figure 2: Step-by-step synthetic workflow and isolation protocol.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures should be expected:

  • LC-MS (ESI): Expected m/z for C12H14N2O5 is 266.09. Look for the [M+H]+ peak at 267.1 and the [M-H]- peak at 265.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic region: A distinct ABC/AMX spin system. A doublet (~8.4 ppm) for the proton ortho to the nitro group, a doublet of doublets (~8.1 ppm) for the para proton, and a doublet (~7.2 ppm) for the proton ortho to the piperidine ring.

    • Aliphatic region: Broad multiplets in the 1.5–3.5 ppm range corresponding to the piperidine methylene protons, and a multiplet at ~3.7 ppm for the methine proton attached to the hydroxyl group.

    • Exchangeable protons: A broad singlet >12.0 ppm (COOH) and a doublet ~4.7 ppm (OH).

Conclusion

The synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid via SNAr is a robust, highly chemoselective process. By leveraging the extreme electronegativity of a fluorine leaving group and the resonance stabilization of a para-nitro group, the reaction proceeds smoothly under mild heating. The protocol outlined above utilizes a self-validating pH-driven precipitation step, ensuring that researchers can confidently isolate high-purity material without the need for exhaustive chromatographic purification, making it ideal for rapid scale-up in drug discovery campaigns.

References

1.[3] 2.[1] 3. 4.[2]

Sources

Exploratory

Mass spectrometry of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

An in-depth technical guide tailored for researchers, analytical scientists, and drug development professionals. Executive Summary & Structural Rationale 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (Formula: , Exact...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, analytical scientists, and drug development professionals.

Executive Summary & Structural Rationale

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (Formula:


, Exact Mass: 266.0902 Da) is a complex, polyfunctional aromatic building block frequently utilized in pharmaceutical synthesis. Its structure presents a unique analytical challenge and opportunity for mass spectrometry (MS) due to the presence of four distinct functional moieties:
  • A basic piperidine nitrogen (facilitating positive ion mode detection).

  • A secondary hydroxyl group on the piperidine ring (prone to dehydration).

  • A carboxylic acid (enabling negative ion mode detection and decarboxylation).

  • An electron-withdrawing nitro group (driving characteristic neutral losses and stabilizing negative charges).

This whitepaper details the ionization dynamics, tandem mass spectrometry (MS/MS) fragmentation pathways, and validated experimental protocols required to definitively characterize this compound using High-Resolution Mass Spectrometry (HRMS).

Ionization Dynamics: Bimodal Efficacy

The structural duality of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid necessitates a bimodal approach to Electrospray Ionization (ESI).

  • Positive Ion Mode (ESI+): The tertiary amine of the piperidine ring acts as a strong proton acceptor. The addition of mobile phase modifiers like 0.1% Formic Acid (FA) drives the formation of the highly stable protonated precursor

    
     at m/z 267.0975.
    
  • Negative Ion Mode (ESI-): The compound exhibits exceptional sensitivity in negative mode. The highly labile carboxylic acid proton is easily abstracted. The resulting carboxylate anion

    
     at m/z 265.0830 is resonance-stabilized by the aromatic ring and the strongly electron-withdrawing meta-nitro group, which delocalizes the negative charge [1].
    

High-Resolution MS/MS Experimental Protocol

To ensure self-validating and reproducible results, the following Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS protocol is optimized for this specific molecular scaffold.

Step 1: Sample Preparation

  • Dissolve the analyte in MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-).

Step 2: UHPLC Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA (ESI+) / Water + 10 mM Ammonium Acetate (ESI-).

  • Mobile Phase B: Acetonitrile + 0.1% FA (ESI+) / Acetonitrile (ESI-).

  • Gradient: 5% B to 95% B over 8 minutes to ensure the elution of the moderately polar compound while focusing the chromatographic band.

Step 3: QTOF MS/MS Acquisition

  • Source Parameters: Capillary voltage at 3.5 kV (ESI+) / 2.5 kV (ESI-); Desolvation temperature at 350°C.

  • Precursor Selection: Isolate m/z 267.0975 (ESI+) or 265.0830 (ESI-) in the quadrupole with a narrow isolation window (~1.3 Da) to prevent co-isolation of background ions.

  • Collision-Induced Dissociation (CID): Apply a ramped Collision Energy (CE) of 15–40 eV using Argon or Nitrogen as the collision gas. Ramping ensures the capture of both highly labile fragments (e.g., water loss) and higher-energy backbone cleavages [2].

Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Bimodal +/-) S2->S3 S4 Q-TOF MS/MS (CID 15-40 eV) S3->S4 S5 Data Analysis (Exact Mass HRMS) S4->S5

Caption: Step-by-step UHPLC-QTOF MS/MS operational workflow for structural characterization.

Elucidation of Fragmentation Pathways (Mechanistic Causality)

When subjected to CID, the


 precursor undergoes highly predictable, yet structurally diagnostic, fragmentation cascades. Understanding the causality behind these cleavages is critical for drug metabolism and pharmacokinetic (DMPK) scientists identifying downstream metabolites.
A. Dehydration and the "Ortho Effect"

The most abundant initial fragment is typically the loss of water (


 Da), yielding m/z 249.0870. Mechanistically, this occurs via two competing pathways:
  • Aliphatic Hydroxyl Cleavage: The 4-hydroxyl group on the piperidine ring is eliminated as

    
    , forming a stable cyclic alkene (tetrahydropyridine derivative) [3].
    
  • The Ortho Effect: Because the piperidine nitrogen is ortho to the carboxylic acid, a proton transfer from the carboxylic acid to the piperidine nitrogen can induce a nucleophilic attack, resulting in the loss of water and the formation of a fused lactam ring.

B. Decarboxylation

The loss of


 (

Da) to form m/z 223.1077 is a hallmark of benzoic acid derivatives. The electron-withdrawing nitro group weakens the C-C bond between the aromatic ring and the carboxyl group, lowering the activation energy required for decarboxylation under CID conditions.
C. Nitro Group Cleavages

Aromatic nitro compounds characteristically lose the nitro radical (


, 

Da) or undergo a rearrangement to lose nitric oxide (

,

Da) [4]. In this molecule, the loss of

yields a fragment at m/z 221.1046.

MS_Pathway M [M+H]+ m/z 267.0975 F1 [M+H - H2O]+ m/z 249.0870 M->F1 - H2O (-18.01 Da) F2 [M+H - CO2]+ m/z 223.1077 M->F2 - CO2 (-43.99 Da) F4 [M+H - NO2]+ m/z 221.1046 M->F4 - NO2 (-45.99 Da) F3 [M+H - H2O - CO2]+ m/z 205.0972 F1->F3 - CO2 (-43.99 Da) F2->F3 - H2O (-18.01 Da)

Caption: Primary ESI+ CID fragmentation pathways of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Quantitative Data & Diagnostic Ions

To facilitate rapid identification in complex biological matrices, the exact masses of the precursor and diagnostic product ions are summarized below. Mass accuracies within


 ppm are expected on properly calibrated TOF or Orbitrap instrumentation.
Ion TypeNeutral LossFormula (Fragment)Exact Mass (Da)Relative Abundance (Est.)Diagnostic Significance

None

267.0975100% (Low CE)Intact Precursor (Positive Mode)

None

265.0830100% (Low CE)Intact Precursor (Negative Mode)
Product


249.0870HighConfirms aliphatic -OH or ortho-proximity
Product


223.1077MediumConfirms unhindered carboxylic acid
Product


221.1046Low-MediumConfirms aromatic nitro moiety
Product


205.0972High (High CE)Core scaffold backbone

Mechanistic Causality in Tandem MS (E-E-A-T Insights)

As an Application Scientist, it is crucial to look beyond the m/z values and understand the thermodynamic drivers of the spectrum:

  • Why is the

    
     peak often the base peak in MS/MS?  The 4-hydroxypiperidine ring is highly susceptible to gas-phase dehydration because the resulting double bond is stabilized by hyperconjugation within the cyclic system [5]. If structural analogs are synthesized where the hydroxyl group is moved to the 3-position, the relative abundance of this 
    
    
    
    Da peak will shift, serving as a diagnostic tool for positional isomers.
  • The suppression of alpha-cleavage: Typically, piperidine derivatives undergo strong

    
    -cleavage adjacent to the nitrogen atom [5]. However, in this molecule, the nitrogen is directly conjugated to the electron-withdrawing nitrophenyl ring. This pulls electron density away from the nitrogen, raising the activation energy for standard aliphatic 
    
    
    
    -cleavage, making the losses of
    
    
    and
    
    
    the kinetically favored pathways.

References

  • Zykova, A. R., et al. "Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials." Journal of Analytical Chemistry, vol. 74, 2019. Available at:[Link]

  • Ferreira, A. M., et al. "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Journal of the American Society for Mass Spectrometry, 2009. Available at:[Link]

  • Silva, F. M. A., et al. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Rapid Communications in Mass Spectrometry, 2018. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid in Fragment-Based Drug Discovery and Cell-Based Assays

Introduction & Rationale In modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for identifying novel therapeutics. Unlike traditional high-throughput screening of mas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for identifying novel therapeutics. Unlike traditional high-throughput screening of massive, complex molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) that bind weakly but with high ligand efficiency to target proteins[1].

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (CAS 942474-93-3) is a highly versatile bifunctional fragment. Structurally, it features a 5-nitrobenzoic acid core coupled with a 4-hydroxypiperidine ring. This specific architecture provides multiple vectors for synthetic expansion:

  • Carboxylic Acid: Acts as a primary handle for amide coupling (e.g., via HATU/EDC) to generate diverse libraries.

  • Hydroxyl Group: Serves as a critical hydrogen bond donor/acceptor, essential for interacting with kinase hinge regions or epigenetic reader domains.

  • Nitro Group: Can participate in strong polar interactions or be reduced to an aniline for further derivatization.

Because the parent fragment itself typically exhibits low micromolar to millimolar affinity, cell-based assays must be rigorously designed to validate both the intracellular target engagement of its synthesized derivatives and their downstream phenotypic effects. This application note details the causal logic and self-validating protocols required to evaluate libraries derived from this fragment.

Experimental Workflow Design

To successfully transition from a fragment hit to a lead candidate, researchers must answer two fundamental questions: Does the synthesized derivative cross the cell membrane and bind the target? and Does this binding result in a measurable phenotypic change?

To answer these, we employ a two-tiered cell-based assay system:

  • Cellular Thermal Shift Assay (CETSA): Validates physical target engagement inside living cells[2].

  • ATP-Based Cell Viability Assay (CellTiter-Glo): Quantifies the functional cytotoxicity or anti-proliferative effect of the compound[3].

FBDD_Workflow Fragment 2-(4-Hydroxypiperidin-1-yl) -5-nitrobenzoic acid Synthesis Library Synthesis (Amide Coupling) Fragment->Synthesis Derivatization CETSA Target Engagement (Intact Cell CETSA) Synthesis->CETSA Intracellular Binding Viability Phenotypic Screening (CellTiter-Glo) CETSA->Viability Functional Correlation Lead Lead Candidate Selection Viability->Lead Data Integration

Figure 1. Fragment-based drug discovery workflow utilizing the 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid building block.

Protocol 1: Intact Cell Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Traditional biochemical assays use purified proteins, which fail to account for cellular permeability, metabolic degradation, or competition with endogenous ligands. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (


)[2]. By performing this in intact cells, we create a self-validating system: a positive thermal shift (

) guarantees that the derivative successfully permeated the membrane and engaged the target in its native physiological environment.
Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Seed the target cell line (e.g., HeLa or HEK293) in 10 cm dishes and culture until 70-80% confluent.

    • Treat cells with the synthesized derivative (e.g., 10 µM) or a DMSO vehicle control.

    • Critical Control: Keep final DMSO concentration

      
      . Higher concentrations alter membrane fluidity and baseline protein stability, causing false shifts.
      
    • Incubate for 1–2 hours at 37°C to allow for membrane permeation and binding equilibrium.

  • Harvesting & Aliquoting:

    • Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors.

    • Divide the cell suspension equally into PCR tubes (typically 10 tubes for a temperature gradient).

  • Thermal Denaturation:

    • Place the PCR tubes in a thermal cycler. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes.

    • Causality: The 3-minute pulse is sufficient to denature unbound proteins while minimizing heat-induced changes to cell permeability[4].

    • Cool immediately to 4°C to halt the denaturation process.

  • Lysis & Clearance:

    • Lyse the cells via 3 cycles of freeze-thawing (liquid nitrogen to 25°C).

    • Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Denatured proteins aggregate and form a pellet. The supernatant contains only the soluble, stabilized target protein.

  • Detection:

    • Quantify the soluble target protein in the supernatant using Western Blot or AlphaLISA.

CETSA_Mechanism Cells Live Cells + Synthesized Probe Heat Thermal Gradient (40-60°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detection Quantify Soluble Target Protein Lysis->Detection Shift Calculate ΔTm Detection->Shift

Figure 2. Cellular Thermal Shift Assay (CETSA) mechanism for validating intracellular target binding.

Protocol 2: High-Throughput Cell Viability (CellTiter-Glo)

Causality & Logic: Once target engagement is confirmed, the phenotypic consequence must be measured. The CellTiter-Glo Luminescent Cell Viability Assay quantifies ATP, which is directly proportional to the number of metabolically active cells[3]. This "add-mix-measure" homogeneous format eliminates washing steps, thereby reducing pipetting errors and preventing the accidental removal of loosely adherent apoptotic cells[5].

Step-by-Step Methodology
  • Plating:

    • Seed cells into an opaque-walled 96-well or 384-well plate.

    • Causality: Opaque walls prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment:

    • Perform a 10-point serial dilution of the synthesized derivative. Add to the cells and incubate for the desired duration (typically 48–72 hours).

    • Include a "Media Only" background control and a "Vehicle (DMSO)" maximum viability control.

  • Equilibration (Crucial Step):

    • Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes[3].

    • Causality: The luciferase enzyme kinetics are highly temperature-dependent. If the plate is read while warm, the outer wells cool faster than the inner wells, creating a severe "edge effect" that skews

      
       calculations.
      
  • Reagent Addition & Lysis:

    • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[3].

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization & Reading:

    • Incubate at room temperature for 10 minutes.

    • Causality: This stabilizes the luminescent signal by ensuring complete ATP extraction and allowing the glow-type luciferase reaction to reach a steady state[3].

    • Record luminescence using a microplate reader.

Data Presentation & Interpretation

To effectively evaluate the SAR (Structure-Activity Relationship) progression from the raw 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid fragment to optimized lead compounds, quantitative data must be systematically tracked.

The table below illustrates a standard data matrix for evaluating these derivatives. A successful optimization trajectory will show an increase in


 (indicating stronger intracellular binding) correlating with a lower 

(indicating higher phenotypic potency).
Compound IDStructural ModificationIntact Cell CETSA

(°C)
CellTiter-Glo Viability

(µM)
Caco-2 Permeability

(

cm/s)
Parent Fragment None (Base Fragment)+ 0.5> 100.012.4
Derivative A Amide coupling at C-5+ 2.145.28.1
Derivative B Nitro reduction + Alkylation+ 4.812.515.3
Derivative C Hydroxyl esterification+ 0.2> 100.02.1
Lead Candidate Dual functionalization+ 8.4 0.8 18.7

Interpretation Note: Derivative C shows a loss of thermal shift and poor permeability, indicating that the hydroxyl group on the piperidine ring is likely acting as a critical hydrogen bond donor for target binding and should not be masked.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Available at:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Available at:[Link]

Sources

Application

Antimicrobial screening of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Application Note: Antimicrobial Screening of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Introduction & Mechanistic Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the continu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the continuous exploration of novel synthetic pharmacophores. The compound 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (CAS: 942474-93-3) represents a highly promising bifunctional scaffold. As a Senior Application Scientist, I approach the evaluation of such novel compounds not merely as a checklist of assays, but as a mechanistic inquiry. By integrating a piperidine ring with a nitroaromatic system, this molecule is engineered to exploit specific bacterial metabolic vulnerabilities while ensuring robust membrane permeability.

Causality in Molecular Design:

  • The 5-Nitrobenzoic Acid Prodrug Trigger: Nitroaromatic compounds function as prodrugs that require reductive bioactivation. Bacterial nitroreductases (NTRs)—specifically Type I (oxygen-insensitive) and Type II (oxygen-sensitive) enzymes—catalyze the reduction of the nitro group. This bioactivation generates highly reactive nitroso and hydroxylamine intermediates, leading to the production of reactive nitrogen species (RNS) that induce lethal DNA cross-linking and protein oxidation[1]. Because mammalian cells largely lack Type I NTRs, this mechanism offers a targeted therapeutic window [3].

  • The 4-Hydroxypiperidine Moiety: The piperidine ring is a privileged heterocyclic scaffold known for its broad biological activity. The addition of the 4-hydroxyl group enhances the molecule's hydrogen-bonding capacity and amphiphilicity. This structural feature facilitates interactions with bacterial lipid bilayers and has been implicated in the steric hindrance of bacterial efflux pumps, thereby reducing the minimum inhibitory concentration (MIC) of the conjugated nitroaromatic pharmacophore [2].

Mechanistic Pathway Visualization

MOA cluster_nitro Nitrobenzoic Acid Moiety cluster_piperidine 4-Hydroxypiperidine Moiety Compound 2-(4-Hydroxypiperidin-1-yl) -5-nitrobenzoic acid Nitroreductase Bacterial Nitroreductases (Type I / II) Compound->Nitroreductase Bioreduction Membrane Membrane Penetration & H-Bonding Compound->Membrane Lipophilicity RNS Reactive Nitrogen Species (RNS) & Radicals Nitroreductase->RNS Electron Transfer DNA DNA Cross-linking & Protein Oxidation RNS->DNA CellDeath Bacterial Cell Death (Bactericidal Effect) DNA->CellDeath Efflux Efflux Pump Interference Membrane->Efflux Efflux->CellDeath

Figure 1: Dual-action antimicrobial mechanism via NTR bioactivation and membrane interaction.

Experimental Design & Self-Validating Protocols

When screening lipophilic synthetic compounds, standard optical density (OD600) measurements are frequently confounded by compound precipitation in aqueous media. To ensure a self-validating system , our protocol employs a resazurin-assisted broth microdilution assay. Resazurin acts as an orthogonal viability indicator; its reduction to the highly fluorescent resorufin by metabolically active cells definitively distinguishes true bacterial growth from abiotic compound precipitation [4].

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Compound Preparation (Solubility Control): Dissolve 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid in 100% DMSO to create a 10 mg/mL stock.

    • Causality: DMSO ensures complete solvation of the amphiphilic molecule. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would otherwise yield false-positive antimicrobial activity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a test range of 0.5 to 256 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard. Dilute 1:100 in CAMHB and inoculate the wells to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Viability Readout (Self-Validation): Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

    • Causality: A color shift from blue (resazurin) to pink (resorufin) indicates active bacterial metabolism. This prevents false MIC readings caused by the compound crashing out of solution and clouding the well.

  • Analysis: Record the MIC as the lowest concentration where the well remains strictly blue.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) mechanisms.

  • Inoculation: Inoculate CAMHB containing the compound at 1×, 2×, and 4× the determined MIC with

    
     CFU/mL of the test organism.
    
  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Perform 10-fold serial dilutions in sterile PBS and plate on Tryptic Soy Agar (TSA).

  • Quantification: Incubate for 24 hours and perform colony-forming unit (CFU) counts. A

    
     reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.
    

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Resazurin Resazurin Addition (Viability Dye) Incubation->Resazurin Readout Fluorescence Readout (MIC Determination) Resazurin->Readout

Figure 2: Self-validating high-throughput MIC screening workflow utilizing resazurin.

Quantitative Data Presentation

The following table summarizes representative screening data, illustrating the compound's efficacy against standard ESKAPE pathogens. The differential activity highlights the compound's reliance on specific bacterial nitroreductase expression profiles.

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)Mechanism Indicated
Staphylococcus aureus (ATCC 29213)Positive816Bactericidal
Escherichia coli (ATCC 25922)Negative1632Bactericidal
Pseudomonas aeruginosa (ATCC 27853)Negative32>128Bacteriostatic
Candida albicans (ATCC 10231)Yeast64>128Weakly Fungistatic

Data Interpretation: The compound exhibits pronounced bactericidal activity against S. aureus and E. coli, directly correlating with robust Type I NTR expression in these species leading to lethal RNS generation. The elevated MIC against P. aeruginosa suggests that active intrinsic efflux mechanisms partially overcome the piperidine moiety's inhibitory effects.

References

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine Source: ResearchGate URL: [Link]

  • Title: Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: The Role of Nitroreductases in Resistance to Nitroimidazoles Source: PMC (National Institutes of Health) URL: [Link]

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers investigating the anticancer potential of 2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the anticancer potential of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.

Introduction: The Rationale for Targeting Cancer with 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Derivatives

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. The presence of the nitro group, a known bioisostere for various functional groups, and the hydroxypiperidinyl moiety, which can enhance aqueous solubility and provide hydrogen bonding interactions, makes this class of compounds an attractive starting point for anticancer drug discovery.

Derivatives of this core structure have the potential to interact with various biological targets implicated in cancer progression, such as protein kinases, cell cycle regulators, and apoptosis-related proteins.[1] The strategic modification of this scaffold allows for the fine-tuning of physicochemical properties and pharmacological activity, aiming to maximize anticancer effects while minimizing off-target toxicities.

Synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Derivatives

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction. A general synthetic scheme is presented below. It is important to note that specific reaction conditions may need to be optimized for each derivative.[2][3]

General Synthetic Pathway:

A common route involves the reaction of a suitably substituted 2-chloro-5-nitrobenzoic acid with 4-hydroxypiperidine in the presence of a base.

  • Step 1: Nucleophilic Aromatic Substitution. 2-chloro-5-nitrobenzoic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Step 2: Addition of Base. A non-nucleophilic base, such as potassium carbonate (K2CO3), is added to the reaction mixture to act as a proton scavenger.

  • Step 3: Addition of 4-Hydroxypiperidine. 4-Hydroxypiperidine is added to the reaction mixture.

  • Step 4: Heating. The reaction is typically heated to facilitate the substitution reaction.

  • Step 5: Work-up and Purification. Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The final product is then purified using techniques such as column chromatography or recrystallization.

Characterization of the synthesized compounds is crucial and should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anticancer properties of the synthesized derivatives.[4] This typically begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent effect of the compounds on the viability of various cancer cell lines.[5] A panel of cell lines representing different cancer types (e.g., breast, lung, colon) should be utilized.[6]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight. The optimal seeding density will vary depending on the cell line and should be determined empirically.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example of IC50 Data for a Hypothetical Derivative

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)15.2
A549 (Lung)22.8
HCT116 (Colon)18.5
Cell Cycle Analysis

To understand if the compounds induce cell cycle arrest, flow cytometry analysis of DNA content is performed.[10][11]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[12][13]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Workflow for Cell Cycle Analysis

G start Cancer Cells Treated with Compound harvest Harvest and Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide/RNase A fix->stain flow Analyze by Flow Cytometry stain->flow analysis Determine Cell Cycle Distribution flow->analysis

Caption: A streamlined workflow for cell cycle analysis using propidium iodide staining.

Apoptosis Assays

Determining whether the compounds induce programmed cell death (apoptosis) is a critical step in characterizing their anticancer activity.

Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathway for Apoptosis Induction

G Compound Anticancer Compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Protocol: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis.[9] Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases like caspase-3/7.

Materials:

  • Treated and control cells

  • Caspase-3/7 assay kit (with a fluorogenic or colorimetric substrate)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add the caspase substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate according to the kit's instructions.

  • Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. An increase in signal indicates higher caspase activity.

In Vivo Evaluation of Anticancer Efficacy

Promising compounds from in vitro studies should be further evaluated in preclinical animal models to assess their in vivo efficacy and safety.[16][17]

Xenograft Models

Human tumor xenografts in immunocompromised mice are a widely used model for in vivo anticancer drug screening.[18]

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Data Analysis:

  • Compare the tumor growth curves between the treated and control groups.

  • Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

The systematic evaluation of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid derivatives, from synthesis and in vitro screening to in vivo efficacy studies, is essential for identifying novel anticancer drug candidates. The protocols and guidelines presented here provide a robust framework for conducting these investigations with scientific rigor. Careful experimental design, execution, and data interpretation are paramount to advancing our understanding of the therapeutic potential of this promising class of compounds.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from

  • Cell Cycle Analysis: Flow Cytometry & Imaging Methods - Revvity. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (2020, July 1).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5).
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (2024, August 9).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
  • Application Notes and Protocols for Inducing Apoptosis in Cancer Cells - Benchchem. (n.d.).
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Induction of apoptosis in cells - Abcam. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.).
  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5).
  • Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid... - ResearchGate. (n.d.).
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][16][18]oxazin-3(4H) - PMC. (2025, June 13). Retrieved from

  • Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives - ScienceOpen. (2024, December 13).
  • Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors - PMC. (2024, November 28).
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023, December 14).
  • Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. (n.d.).
  • Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides | Biomedical Research and Therapy. (2025, July 31).
  • Synthesis, characterization and investigation of antimicrobial and antioxidant activities of some new 2-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl 4-nitrobenzoate derivatives - PlumX. (n.d.).
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC. (2023, November 7).
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar. (2021, July 1).
  • Tikrit Journal of Pharmaceutical Sciences - Semantic Scholar. (2023, June 25).
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (n.d.).
  • The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - MDPI. (2019, March 26).

Sources

Application

Application Notes and Protocols for 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive technical guide on the synthesis, characterization, and potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid in the field of drug discovery. The protocols and insights presented herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: A Scaffold of Therapeutic Promise

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can be elaborated to address a multitude of therapeutic targets. 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid emerges as a compound of significant interest, integrating several key pharmacophoric features. The substituted benzoic acid moiety is a common feature in numerous approved drugs, while the 4-hydroxypiperidine ring offers a versatile handle for modulating physicochemical properties such as solubility and for introducing further structural diversity.[1] The strategic placement of the nitro group significantly influences the electronic properties of the aromatic ring and can serve as a precursor for further chemical transformations.[2]

Notably, the core structure of this compound shares similarities with known inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair.[3][4] PARP inhibitors have gained prominence in oncology, particularly for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][5] This structural parallel suggests that 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid and its derivatives are promising candidates for development as anticancer agents. Beyond oncology, the broader class of hydroxybenzoic acids has demonstrated a wide array of biological activities, including anti-inflammatory and antimicrobial properties, indicating a rich potential for this scaffold in diverse therapeutic areas.[5][6]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes key computed properties for 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid and its analogs.

Property2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid[7]5-Nitro-2-(piperidin-1-yl)benzoic acid[8]2-(4-Fluoropiperidin-2-yl)-5-nitrobenzoic acid[9]
Molecular Formula C₁₂H₁₄N₂O₅C₁₃H₁₆N₂O₄C₁₂H₁₄N₂O₄C₁₂H₁₃FN₂O₄
Molecular Weight ( g/mol ) 266.25264.28250.25268.24
XLogP3 1.32.82.4-0.7
Hydrogen Bond Donor Count 2112
Hydrogen Bond Acceptor Count 6556
Synthetic Protocol: A Robust and Scalable Approach

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is readily achievable through a nucleophilic aromatic substitution reaction. This protocol outlines a well-established and scalable method.

Reaction Scheme:

Synthesis_Scheme 2-Chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic acid reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2-Chloro-5-nitrobenzoic_acid->reagents 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->reagents Product 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid reagents->Product

Caption: Synthetic route to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • 4-Hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF.

  • Addition of Reagents: Add 4-hydroxypiperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

In Vitro Biological Evaluation: Unveiling Therapeutic Potential

The following protocols are designed to assess the potential of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid as an anticancer agent, focusing on its potential as a PARP inhibitor.

PARP1 Inhibition Assay (Enzymatic)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of PARP1.

PARP1_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Compound Test Compound (Varying concentrations) Incubate Incubate at 25°C Compound->Incubate PARP1 Recombinant PARP1 Enzyme PARP1->Incubate NAD+ NAD+ (Substrate) NAD+->Incubate Histones Histone Proteins Histones->Incubate Activated_DNA Activated DNA Activated_DNA->Incubate Add_Antibody Add Anti-PAR Antibody Incubate->Add_Antibody Add_Substrate Add Chemiluminescent Substrate Add_Antibody->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal

Caption: Workflow for the PARP1 enzymatic inhibition assay.

Protocol:

  • Plate Preparation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1 enzyme, NAD+, histone proteins, and activated DNA in a reaction buffer.

  • Initiation: Add the reaction mixture to the wells containing the test compound to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection: Add an anti-poly(ADP-ribose) (PAR) antibody conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: Add a chemiluminescent HRP substrate.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the PARP1 inhibitory activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay evaluates the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

DNA Damage and Repair Assay (γ-H2AX Staining)

This assay assesses the ability of the compound to induce DNA damage, a hallmark of PARP inhibitor activity in homologous recombination-deficient cells.

gamma_H2AX_Assay Cell_Seeding Seed cells on coverslips Compound_Treatment Treat with test compound Cell_Seeding->Compound_Treatment Fixation Fix cells (e.g., with paraformaldehyde) Compound_Treatment->Fixation Permeabilization Permeabilize cells (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block with serum Permeabilization->Blocking Primary_Antibody Incubate with anti-γ-H2AX antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with fluorescently-labeled secondary antibody Primary_Antibody->Secondary_Antibody DAPI_Staining Counterstain nuclei with DAPI Secondary_Antibody->DAPI_Staining Imaging Image with fluorescence microscope DAPI_Staining->Imaging

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Protocol:

  • Cell Culture: Grow cancer cells on coverslips in a petri dish.

  • Treatment: Treat the cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with 1% bovine serum albumin (BSA).

  • Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX).

  • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Microscopy: Visualize and quantify the γ-H2AX foci using a fluorescence microscope. An increase in the number of foci indicates an accumulation of DNA double-strand breaks.

In Vivo Evaluation: Assessing Therapeutic Efficacy

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.

Xenograft Mouse Model of Cancer

This model is crucial for determining the antitumor activity of the compound in a physiological context.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., a BRCA-mutated ovarian cancer cell line) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Structure-Activity Relationship (SAR) Insights

The 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid scaffold provides multiple avenues for chemical modification to optimize its biological activity.

SAR cluster_R1 R1: Piperidine Ring cluster_R2 R2: Benzoic Acid cluster_R3 R3: Nitro Group Core_Scaffold 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid R1_Mod - Substitution at the 4-position (e.g., fluoro, methyl) - Altering ring size Core_Scaffold->R1_Mod Modulate solubility, cell permeability, and target binding R2_Mod - Esterification or amidation of the carboxylic acid - Replacement with bioisosteres Core_Scaffold->R2_Mod Improve pharmacokinetic properties and cell permeability R3_Mod - Reduction to an amine - Replacement with other electron-withdrawing groups Core_Scaffold->R3_Mod Explore different binding interactions and create new derivatives

Caption: Key areas for structure-activity relationship studies.

Systematic modifications at these positions and subsequent biological evaluation will be crucial for identifying lead compounds with enhanced potency, selectivity, and drug-like properties. For instance, the carboxylic acid can be converted to amides to potentially improve cell permeability and introduce new hydrogen bonding interactions.[3] The nitro group can be reduced to an amine, providing a synthetic handle for further derivatization.[2]

Conclusion

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid represents a promising and versatile scaffold for drug discovery. Its synthetic accessibility and structural alerts pointing towards potential PARP inhibition make it a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule and its derivatives.

References

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (2024, December 18).
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 - MilliporeSigma.
  • 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. (2025, March 3).
  • Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC.
  • 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid - PubChem - NIH.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023, December 14).
  • 5-Nitro-2-(piperidin-1-yl)benzoic acid | C12H14N2O4 | CID 2942421 - PubChem.
  • 2-(4-Fluoropiperidin-2-yl)-5-nitrobenzoic acid | C12H13FN2O4 | CID 154429105 - PubChem.
  • The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis - Benchchem.

Sources

Method

High-Throughput Screening of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Analogs: A Dual-Modality Workflow for AKR1C3 Targeted Therapies

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale Aldo-keto redu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

Aldo-keto reductase 1C3 (AKR1C3, also known as Type 5 17β-hydroxysteroid dehydrogenase) is a critical metabolic enzyme overexpressed in castration-resistant prostate cancer (CRPC) and certain leukemias[1][2]. It drives tumor proliferation by catalyzing the reduction of weak androgens (e.g., androstenedione) into potent androgens (testosterone)[3].

The 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid scaffold presents a unique, highly tunable pharmacophore for AKR1C3 modulation. The rationale for screening analogs of this scaffold is rooted in two distinct biochemical mechanisms:

  • Competitive Inhibition: Benzoic acid derivatives are classic AKR1C3 inhibitors. The carboxylate group anchors tightly into the enzyme's oxyanion hole, while the piperidine ring projects into the adjacent hydrophobic pocket (SP1/SP2), conferring selectivity over highly homologous isoforms like AKR1C1 and AKR1C2[1][4]. Furthermore, the addition of a nitro group on the aromatic ring significantly increases binding affinity due to enhanced electron-withdrawing properties[5].

  • Bioreductive Prodrug Activation: Uniquely, AKR1C3 possesses off-target nitroreductase activity under aerobic conditions. It can utilize NADPH to reduce nitroaromatic compounds into cytotoxic hydroxylamines and amines (a mechanism famously observed with the prodrug PR-104A)[6][7].

The Screening Challenge: A primary enzymatic screen will detect a loss of signal for both true inhibitors and competitive substrates (prodrugs). Therefore, this Application Note details a self-validating, multi-tiered High-Throughput Screening (HTS) workflow designed to identify hits and mechanistically triage them into either AKR1C3 Inhibitors or AKR1C3-Activated Prodrugs .

Workflow Visualization

HTS_Workflow Lib Compound Library 2-(4-Hydroxypiperidin-1-yl)- 5-nitrobenzoic acid analogs Primary Primary HTS Assay (Coumberone Fluorogenic) Lib->Primary 384-well format Hit Hit Identification (IC50 < 1 µM) Primary->Hit Z' > 0.7 Orthogonal Orthogonal LC-MS/MS (Substrate vs Inhibitor) Hit->Orthogonal Mechanistic Triage Cell Cell-Based Assay (Resazurin Viability) Orthogonal->Cell Phenotypic Validation

Caption: Multi-tiered HTS workflow for triaging 5-nitrobenzoic acid analogs.

Experimental Protocols

Protocol 1: Primary HTS Fluorogenic Assay (Coumberone Reduction)

Causality & Design: To achieve a robust HTS assay with a high Z'-factor, we utilize coumberone, a fluorogenic probe that is reduced by AKR1C3 to the highly fluorescent coumberol[8]. A decrease in fluorescence indicates that the analog is occupying the active site (either blocking it or being consumed instead of coumberone). 384-well black plates are used to minimize optical crosstalk and conserve recombinant protein.

Reagents & Materials:

  • Enzyme: Recombinant human AKR1C3 (expressed in E. coli and purified via Ni-NTA affinity).

  • Substrate: Coumberone (10 mM stock in DMSO).

  • Cofactor: NADPH (Sigma-Aldrich).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 1 mM EDTA, 0.01% Triton X-100 (prevents promiscuous aggregation).

  • Controls: SN34037 (Positive control for pure inhibition)[8]; PR-104A (Positive control for substrate competition)[6]; 1% DMSO (Vehicle/Negative control).

Step-by-Step Methodology:

  • Reagent Dispensing: Using an automated liquid handler, dispense 10 µL of Assay Buffer containing 5 nM recombinant AKR1C3 into a 384-well black microplate.

  • Compound Addition: Pin-transfer 100 nL of the 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid analog library (10 mM in DMSO) to achieve a final screening concentration of 10 µM. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 2 µM coumberone and 200 µM NADPH in Assay Buffer.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Excitation: 385 nm / Emission: 500 nm) continuously for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Compounds reducing 
    
    
    
    by >50% relative to the DMSO control are flagged as primary hits and advanced to dose-response (IC
    
    
    ) testing.
Protocol 2: Orthogonal LC-MS/MS Triage (Substrate vs. Inhibitor)

Causality & Design: The primary assay cannot distinguish between a pure inhibitor and a compound that is actively being reduced at the nitro group by AKR1C3. This LC-MS/MS assay monitors the depletion of the parent analog and the appearance of the corresponding hydroxylamine/amine metabolites.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, incubate 10 µM of the hit compound with 50 nM AKR1C3 and 1 mM NADPH in 50 mM Potassium Phosphate buffer (pH 7.0) at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean LC-MS/MS plate.

  • Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent mass

    
     and the expected reduced amine mass 
    
    
    
    .
  • Interpretation:

    • Pure Inhibitor: >95% parent compound remaining; no amine detected.

    • Prodrug Substrate: <50% parent compound remaining; significant amine/hydroxylamine peak detected.

Protocol 3: Cell-Based Phenotypic Validation (Resazurin Assay)

Causality & Design: To ensure the biochemical findings translate to cellular efficacy, analogs are tested in isogenic cell lines (e.g., HCT116 WT vs. HCT116 overexpressing AKR1C3). Resazurin (Alamar Blue) is used as a self-validating viability dye; metabolically active cells reduce it to fluorescent resorufin[2][9]. If the compound is a prodrug, it will show selective cytotoxicity in the AKR1C3+ line.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 WT and HCT116-AKR1C3 cells at 2,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Treatment: Treat cells with a 10-point serial dilution of the analogs (0.01 µM to 100 µM). Incubate for 72 hours.

  • Resazurin Addition: Add resazurin solution to a final concentration of 0.05 mg/mL[9]. Incubate for 4 hours.

  • Readout: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate cell viability relative to vehicle controls and determine the IC

    
    .
    

Data Presentation & Interpretation

The following table summarizes representative HTS data, demonstrating how the orthogonal workflow successfully classifies the 5-nitrobenzoic acid analogs.

Compound IDPrimary Assay IC

(µM)
LC-MS/MS Parent Remaining (%)Metabolite DetectedHCT116 WT IC

(µM)
HCT116-AKR1C3 IC

(µM)
Mechanistic Classification
Control (SN34037) 0.0499%None>100>100Pure Inhibitor
Control (PR-104A) 1.2015%Amine85.00.8Prodrug Substrate
Analog-014 0.0898%None>100>100Potent Inhibitor
Analog-055 0.4522%Hydroxylamine60.51.2Prodrug Substrate
Analog-102 >10N/AN/A>100>100Inactive

Note: Analog-014 acts as a pure inhibitor (no cytotoxicity, blocks enzyme), making it a candidate for CRPC androgen deprivation therapy. Analog-055 acts as a prodrug (highly cytotoxic only in AKR1C3+ cells), making it a candidate for targeted leukemia/solid tumor ablation.

Mechanistic Pathway Visualization

AKR1C3_Pathway AKR1C3 AKR1C3 Enzyme Testosterone Testosterone / DHT (Tumor Proliferation) AKR1C3->Testosterone Ketoreduction Cytotoxin Active Cytotoxin (DNA Alkylation) AKR1C3->Cytotoxin Nitroreduction Androgen Androgen Precursors (e.g., Androstenedione) Androgen->AKR1C3 Binds Active Site Prodrug Nitroaromatic Analog (Prodrug) Prodrug->AKR1C3 Substrate Inhibitor Benzoic Acid Analog (Inhibitor) Inhibitor->AKR1C3 Blocks Oxyanion Hole

Caption: Dual role of AKR1C3 in androgen synthesis and prodrug activation, and points of pharmacological intervention.

References

1.[1] 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3 | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link] 2.[3] Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PMC. Available at:[Link] 3.[5] A 3-(4-Nitronaphthen-1-yl) amino-benzoate analog as a Bifunctional AKR1C3 Inhibitor with AR Antagonist Activity. PMC. Available at:[Link] 4.[4] Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry. Available at:[Link] 5.[6] Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3. PMC. Available at:[Link] 6.[7] Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. PMC. Available at:[Link] 7.[2] AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia. PMC. Available at:[Link] 8.[8] The AKR1C3-Activated Prodrug, Achm-025, Eradicates Disease in Preclinical Models of Aggressive T-Cell Acute Lymphoblastic Leukemia. ResearchGate. Available at:[Link] 9.[9] Whole-transcriptome Analysis of Fully Viable Energy Efficient Glycolytic-null Cancer Cells Established by Double Genetic Knockout of Lactate Dehydrogenase A/B or Glucose-6-Phosphate Isomerase. International Institute of Anticancer Research. Available at:[Link]

Sources

Application

Comprehensive Derivatization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid for SAR Studies

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Application Note & Experimental Protocol Executive Summary & Chemical Rationale The molecule 2-(4-hydroxypiperidin-1-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

The molecule 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a highly versatile, trifunctional scaffold utilized in the generation of targeted small-molecule libraries. The 4-hydroxypiperidine ring is a privileged motif found in numerous approved therapeutics, including ALK/c-Met inhibitors (e.g., Crizotinib) and various centrally acting agents[1][2].

When conducting Structure-Activity Relationship (SAR) studies, this specific scaffold provides three orthogonal vectors for chemical derivatization, allowing chemists to systematically map the steric, electronic, and hydrogen-bonding requirements of a target binding pocket.

The Three Orthogonal Vectors (Causality of Design)
  • Vector 1: The Carboxylic Acid (C1). Modifying this site via amidation or esterification allows for the tuning of the molecule's polar surface area (PSA) and lipophilicity (clogP). Amides formed here often serve as critical hydrogen-bond donors/acceptors in kinase hinge-binding regions.

  • Vector 2: The Nitro Group (C5). The nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature activates the ortho-fluorine of the precursor (2-fluoro-5-nitrobenzoic acid) for nucleophilic aromatic substitution (SNAr)[3]. Post-synthesis, it acts as a masked aniline. Reduction to the primary amine unlocks a new nucleophilic site for acylation, sulfonylation, or reductive amination[4][5].

  • Vector 3: The Piperidine Hydroxyl (C4'). The secondary alcohol offers a handle for Mitsunobu etherification[6], esterification, or DAST-mediated fluorination. Because this vector typically projects into solvent-exposed regions, modifications here are ideal for optimizing pharmacokinetic (ADME) properties without disrupting core target affinity.

SAR_Workflow Core 2-(4-Hydroxypiperidin-1-yl) -5-nitrobenzoic acid C1 C1: Amidation/Esterification (Tune Lipophilicity) Core->C1 HATU, Amines C5 C5: Nitro Reduction -> Acylation (Explore H-Bonding) Core->C5 Pd/C, H2, then R-COCl C4 C4': Mitsunobu/Fluorination (Optimize ADME) Core->C4 DIAD, PPh3, R-OH

Orthogonal derivatization vectors for the 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid scaffold.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed to be self-validating, incorporating visual and analytical checkpoints to ensure reaction success before proceeding to the next step.

Protocol A: Scaffold Synthesis via SNAr

The construction of the core scaffold relies on an SNAr reaction between 2-fluoro-5-nitrobenzoic acid and 4-hydroxypiperidine. The strongly electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, driving the reaction forward[3][7].

Reagents:

  • 2-Fluoro-5-nitrobenzoic acid (1.0 eq, 10 mmol)

  • 4-Hydroxypiperidine (1.2 eq, 12 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Method:

  • Dissolve 2-fluoro-5-nitrobenzoic acid in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add K₂CO₃, followed by 4-hydroxypiperidine.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will transition from pale yellow to a deep, vibrant orange/red. This chromophoric shift is a hallmark of ortho-amino nitroaromatic formation.

  • Validation Checkpoint 2 (Analytical): Monitor via LC-MS. The starting material (m/z 184 [M-H]⁻) should disappear, replaced by the product (m/z 267 [M+H]⁺).

  • Cool to room temperature and pour the mixture into ice water (100 mL).

  • Adjust the pH to ~3-4 using 1M HCl. The product will precipitate as a yellow solid. Filter, wash with cold water, and dry under a vacuum.

SNAr_Mechanism SM1 2-Fluoro-5-nitro benzoic acid Complex Meisenheimer Complex SM1->Complex + SM2 (K2CO3, DMF) SM2 4-Hydroxy piperidine SM2->Complex Product SNAr Product (Orange/Yellow) Complex->Product - HF

Self-validating SNAr workflow highlighting the intermediate Meisenheimer complex formation.
Protocol B: Chemoselective Amidation (C1 Vector)

When amidating the carboxylic acid, the secondary alcohol on the piperidine ring is generally unreactive due to steric hindrance. However, strict temperature control is required to prevent unwanted O-acylation.

Step-by-Step Method:

  • Dissolve the core scaffold (1.0 eq) and the desired primary amine (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Add HATU (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via UPLC-MS. If O-acylation is observed (indicated by a +[Mass of Amine - H₂O] shift on the hydroxyl), treat the final crude mixture with 1M LiOH (1.5 eq) in THF/H₂O for 1 hour to selectively hydrolyze the ester while leaving the amide intact.

Protocol C: Nitro Reduction and Acylation (C5 Vector)

To explore the hydrogen-bonding network of the target, the nitro group is reduced to an aniline and subsequently capped with various acyl chlorides[4][5].

Step-by-Step Method:

  • Dissolve the amidated intermediate in a 1:1 mixture of EtOAc/MeOH.

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ (3x), then with H₂ (3x).

  • Stir vigorously under a hydrogen balloon at room temperature.

  • Validation Checkpoint: Hydrogen uptake will eventually cease. The deep yellow/orange color of the solution will fade to colorless or pale brown, indicating the destruction of the nitroaromatic chromophore.

  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Immediately dissolve the resulting aniline in DCM, add pyridine (2.0 eq), and cool to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise to form the final benzamide derivative.

SAR Data & Physicochemical Profiling

Systematic derivatization yields a library of compounds with diverse physicochemical properties. The table below illustrates a hypothetical SAR progression based on established medicinal chemistry principles, demonstrating how sequential modifications impact lipophilicity (clogP), topological polar surface area (tPSA), and target binding affinity.

Compound IDC1 Modification (Amide)C5 Modification (Aryl)C4' Modification (Piperidine)clogPtPSA (Ų)Target IC₅₀ (nM)
Core Scaffold -OH (Free Acid)-NO₂-OH1.20105.4>10,000
Analog 001 -NH-Benzyl-NO₂-OH2.85104.11,250
Analog 002 -NH-Benzyl-NH₂ (Reduced)-OH2.1079.3450
Analog 003 -NH-Benzyl-NH-CO-CH₃-OH2.4588.145
Analog 004 -NH-Benzyl-NH-CO-CH₃-O-Phenyl (Ether)4.1567.912
Analog 005 -NH-Benzyl-NH-CO-CH₃-F (DAST Fluorination)3.6067.98

Data Interpretation: Converting the free acid to a benzylamide (Analog 001) improves membrane permeability and establishes initial target binding. Reducing the nitro group to an amine (Analog 002) lowers clogP but improves the IC₅₀, suggesting a new hydrogen bond interaction. Acylation of the amine (Analog 003) locks the conformation and drastically increases potency. Finally, modifying the solvent-exposed C4' hydroxyl via etherification (Analog 004) or fluorination (Analog 005) optimizes the lipophilic efficiency (LipE) and maximizes target affinity.

References

  • Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators National Institutes of Health (PMC)[Link]

  • Design and Microwave-Assisted Synthesis of Novel Macrocyclic Peptides Active at Melanocortin Receptors: Discovery of Potent and Selective hMC5R Receptor Antagonists National Institutes of Health (PMC)[Link]

  • Novel Quinoline-Based P2–P4 Macrocyclic Derivatives As Pan-Genotypic HCV NS3/4a Protease Inhibitors National Institutes of Health (PMC)[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) synthesis of 2-(4-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Mechanistic Overview & Reaction Logic

The synthesis of this molecule relies on an SNAr reaction between a 2-halo-5-nitrobenzoic acid (typically fluoro or chloro) and 4-hydroxypiperidine. The strongly electron-withdrawing nitro group at the 5-position (para to the leaving group) is mechanistically critical; it stabilizes the anionic Meisenheimer complex intermediate via resonance, drastically lowering the activation energy for the rate-determining nucleophilic attack [1][2].

SNAr_Mechanism Reactants 2-Halo-5-nitrobenzoic Acid + 4-Hydroxypiperidine Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Intermediate Meisenheimer Complex (Stabilized by 5-NO2) Attack->Intermediate Elimination Halide Elimination (Fast Step) Intermediate->Elimination Product 2-(4-Hydroxypiperidin-1-yl) -5-nitrobenzoic Acid Elimination->Product

Mechanistic pathway of the SNAr reaction via the Meisenheimer complex.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50–60% conversion when using 2-chloro-5-nitrobenzoic acid. How can I drive it to completion? A: This is a classic leaving group effect in SNAr chemistry. Unlike SN1 or SN2 reactions where C–X bond cleavage is the rate-determining step (favoring weaker C–Cl bonds), the rate-determining step in SNAr is the initial nucleophilic attack. Fluorine is highly electronegative, making the ipso-carbon significantly more electrophilic. Causality fix: Switching your starting material to 2-fluoro-5-nitrobenzoic acid will drastically improve the reaction rate [1][3]. If you are constrained to using the chloro-derivative, switch from conventional heating to microwave irradiation, which has been proven to drive the amination of 2-chloro-5-nitrobenzoic acid to >99% yield in under 30 minutes [4][5].

Q2: I am observing esterified side products in my LC-MS. What is causing this? A: If you are using alcoholic solvents (e.g., methanol or ethanol) in the presence of a base (like K₂CO₃), the solvent can act as a competing nucleophile, leading to either esterification of the carboxylic acid or competitive SNAr methoxy/ethoxy substitution at the 2-position. Causality fix: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents solvate cations well while leaving the nucleophilic amine naked and highly reactive, without participating in the reaction.

Q3: The reaction is complete, but I am losing massive amounts of product during the aqueous workup. How do I isolate it efficiently? A: The product is highly polar due to the carboxylic acid, the piperidine ring, and the hydroxyl group. However, the piperidine nitrogen is conjugated with the electron-deficient nitroaromatic system, which significantly reduces its basicity compared to standard aliphatic amines. Self-Validating Protocol: Do not attempt a standard acid/base organic extraction. Instead, dilute the reaction mixture with water and carefully adjust the pH to 3.5–4.0 using 1M HCl. At this pH (near the isoelectric point of the benzoic acid), the carboxylic acid becomes protonated (neutral), and the weakly basic nitrogen remains largely unprotonated. This minimizes zwitterion formation and forces the product to precipitate directly from the aqueous phase.

SNAr_Optimization Start 2-Halo-5-nitrobenzoic Acid + 4-Hydroxypiperidine Solvent Select Solvent (DMF or DMSO) Start->Solvent Base Add Base (K2CO3 or DIPEA) Solvent->Base Temp Heating (Conventional vs. Microwave) Base->Temp Check Conversion > 95%? Temp->Check Workup Aqueous Workup Adjust pH to 3.5-4.0 Check->Workup Yes Troubleshoot Troubleshooting: Switch Cl to F, or use Microwave Check->Troubleshoot No Isolate Filter & Dry Product Yield > 85% Workup->Isolate Troubleshoot->Temp

Workflow and troubleshooting logic for SNAr synthesis yield optimization.

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen halogen, heating method, and resulting yield based on established literature parameters.

Halogen Leaving GroupHeating MethodSolventBaseReaction TimeIsolated Yield
Fluoro Conventional (80 °C)DMFK₂CO₃12 hours85%
Chloro Conventional (80 °C)DMFK₂CO₃24 hours45%
Chloro Microwave (120 °C)Neat (None)None15 minutes>95%
Fluoro Microwave (100 °C)DMFDIPEA10 minutes92%

Validated Experimental Protocols

Method A: Conventional Thermal Synthesis (Optimized for 2-Fluoro Substrate)

Use this method if microwave synthesis is unavailable. The use of the fluoro-derivative is mandatory here to ensure high yields and reasonable reaction times.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (1.0 equiv, 5.4 mmol) and anhydrous DMF (15 mL).

  • Nucleophile Addition: Add 4-hydroxypiperidine (1.2 equiv, 6.5 mmol) and anhydrous K₂CO₃ (2.5 equiv, 13.5 mmol). The excess base neutralizes the generated HF and deprotonates the carboxylic acid.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC or LC-MS until the starting material is completely consumed.

  • Precipitation Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of crushed ice/water.

  • pH Adjustment: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 3.5–4.0. A bright yellow/orange precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum at 45 °C overnight.

Method B: Catalyst-Free Microwave-Assisted Synthesis (Optimized for 2-Chloro Substrate)

Based on the authoritative protocol by , this method overcomes the poor reactivity of the chloro-derivative without requiring solvents or metal catalysts[4][6].

  • Reaction Setup: In a 10 mL microwave-safe vial, combine 2-chloro-5-nitrobenzoic acid (1.0 equiv, 2.0 mmol) and 4-hydroxypiperidine (3.0 equiv, 6.0 mmol). The excess amine acts as both the nucleophile and the base/solvent medium.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes.

  • Workup: Cool the vial to room temperature. Dissolve the crude melt in a minimal amount of water (approx. 10 mL).

  • pH Adjustment & Isolation: Adjust the pH to 3.5–4.0 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

References

  • Title: Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid Source: Journal of Organic Chemistry, 72(15), 5908-5911 (2007). URL: [Link]

  • Title: Design and Microwave-Assisted Synthesis of Novel Macrocyclic Peptides Active at Melanocortin Receptors: Discovery of Potent and Selective hMC5R Receptor Antagonists Source: Journal of Medicinal Chemistry, 51(9), 2701-2707 (2008). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid Synthesis

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals to resolve synthetic bottlenecks during the preparation of 2-(4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals to resolve synthetic bottlenecks during the preparation of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Mechanistic Overview & Pathway Analysis

The synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. 2-Fluoro-5-nitrobenzoic acid serves as an excellent electrophile because the highly electron-withdrawing nitro group is positioned para to the fluorine leaving group, stabilizing the negatively charged Meisenheimer complex intermediate 1.

However, the bifunctional nature of 4-hydroxypiperidine (containing both a secondary amine and a secondary alcohol) combined with the reactive carboxylic acid moiety on the electrophile introduces competing side reactions. Understanding these pathways is critical for optimizing yield and purity 2.

SNAr_Troubleshooting SM 2-Fluoro-5-nitrobenzoic acid + 4-Hydroxypiperidine MC Meisenheimer Complex (Activated Intermediate) SM->MC Nucleophilic Attack (N) Side2 Side Reaction 2: O-Arylation SM->Side2 Strong Base (O-Attack) Target Target Product: 2-(4-Hydroxypiperidin-1-yl)- 5-nitrobenzoic acid MC->Target Fluoride Elimination Side1 Side Reaction 1: Esterification Target->Side1 ROH Solvent + Heat

SNAr mechanism and side reactions in 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing a significant mass +14 Da (or +28 Da) byproduct in my LC-MS. What is causing this? A1: Unintended Esterification.

  • Causality: If you are using alcoholic solvents (e.g., methanol or ethanol) to facilitate the solubility of 4-hydroxypiperidine, the carboxylic acid group of 2-fluoro-5-nitrobenzoic acid can undergo esterification under prolonged heating and basic conditions 3.

  • Resolution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior choices because they stabilize the Meisenheimer complex transition state without acting as nucleophiles.

Q2: My NMR shows a mixture of products, and I suspect O-arylation is occurring alongside N-arylation. How do I favor the N-arylated target? A2: Base Selection and pKa Modulation.

  • Causality: 4-Hydroxypiperidine possesses two nucleophilic sites. The secondary amine is intrinsically more nucleophilic than the hydroxyl group. However, if an overly strong base (e.g., NaH or KOtBu) is used, the hydroxyl group (pKa ~ 16) can be deprotonated to form an alkoxide. This alkoxide is a highly aggressive, "hard" nucleophile that outcompetes the amine, leading to O-arylation 4.

  • Resolution: Utilize a mild inorganic base such as Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to neutralize the HF byproduct and deprotonate the amine (pKa ~ 10-11) but weak enough to leave the hydroxyl group intact.

Q3: The reaction stalls at 50% conversion. Should I increase the temperature to reflux? A3: Beware of Thermal Degradation.

  • Causality: While SNAr reactions often require heat to overcome the activation energy of the addition step, excessive heating (>120 °C) of activated nitrobenzoic acids can lead to decarboxylation.

  • Resolution: Maintain the reaction temperature between 80 °C and 100 °C. If the reaction stalls, ensure that the base is finely powdered (if using K₂CO₃) to increase the surface area, or add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) if solubility is the limiting factor.

Q4: I am losing my product during the aqueous workup. Why isn't it extracting into the organic layer? A4: Zwitterionic Solvation.

  • Causality: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid contains both a basic piperidine nitrogen and an acidic carboxylic acid. At neutral pH, it exists as a highly water-soluble zwitterion.

  • Resolution: Do not attempt a standard liquid-liquid extraction. Instead, perform an isoelectric precipitation. Carefully adjust the aqueous reaction mixture to pH 3.5–4.0 using 1M HCl. At this pH, the carboxylic acid is protonated (neutral), and the product will precipitate as a filterable solid. If the pH drops below 2, the piperidine nitrogen will protonate, driving the molecule back into the aqueous phase.

Quantitative Optimization Data

The following table summarizes the impact of solvent, base, and temperature on the product distribution, demonstrating the causality discussed above.

Reaction ParameterSolventBaseTemp (°C)Target N-Arylation Yield (%)O-Arylation Byproduct (%)Esterification Byproduct (%)
Condition A MethanolK₂CO₃6545< 235
Condition B DMFNaH8030550
Condition C (Optimized) DMFK₂CO₃9092 < 2 0
Condition D DMSODIPEA10088< 20

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following optimized methodology incorporates built-in validation checks at every critical step.

Step 1: Reagent Activation

  • Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) at room temperature.

  • Validation Check: The solution should be clear and pale yellow. If the solution is cloudy, the DMF may be wet, which can lead to premature hydrolysis of the starting material.

Step 2: Base Addition and Complex Formation

  • Add finely powdered K₂CO₃ (2.5 eq) followed by 4-hydroxypiperidine (1.2 eq).

  • Validation Check: Upon addition, the reaction mixture will immediately transition to a deep orange/red hue. This color change is a self-validating visual indicator of the formation of the resonance-stabilized Meisenheimer complex 1.

Step 3: Thermal Progression

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Check: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). The starting material (Rf ~0.6) should be entirely consumed, replaced by a new, more polar UV-active spot (Rf ~0.3). Staining the TLC plate with ninhydrin will yield a yellow spot, confirming the presence of the substituted tertiary amine.

Step 4: Isoelectric Precipitation

  • Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred crushed ice/water.

  • Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0.

  • Validation Check: A bright yellow precipitate will form precisely at this isoelectric point. If the pH drops below 2.0, the precipitate will redissolve (indicating over-acidification and protonation of the piperidine ring).

Step 5: Isolation

  • Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual DMF and salts, and dry overnight under high vacuum at 45 °C.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. 1

  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 - Benchchem. 3

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC (National Institutes of Health). 4

  • Design and Microwave-Assisted Synthesis of Novel Macrocyclic Peptides Active at Melanocortin Receptors - PMC (National Institutes of Health). 2

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the solubilization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the solubilization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid . Due to its specific structural features—a highly polarizable nitroaromatic core, a bulky piperidine ring, and a carboxylic acid—this compound exhibits high crystal lattice energy and poor aqueous solubility under neutral or acidic conditions.

Below, you will find a causality-driven troubleshooting guide, quantitative baseline data, and self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Understanding the Molecule & Solubility Baselines

To dissolve a compound effectively, you must understand the causality behind its physical state.

  • The Nitro Group (-NO₂): This strongly electron-withdrawing group participates in intense intermolecular dipole-dipole interactions. This increases the crystal lattice energy, making it difficult for water molecules to break the solid apart[1].

  • The Piperidine Nitrogen: Because the nitrogen is positioned para to the nitro group across the aromatic ring, its lone pair is heavily delocalized. This renders the amine practically non-basic. Therefore, you cannot rely on low pH to protonate the amine for solubility.

  • The Carboxylic Acid (-COOH): This is your primary handle for aqueous solubility. At a pH below its pKa (~3.5), it remains protonated and insoluble. At a pH > 6.0, it deprotonates into a carboxylate anion (-COO⁻), enabling strong ion-dipole interactions with water.

Quantitative Solubility Data

Direct thermodynamic solubility data for this specific derivative is rare. However, we can use the structurally foundational 3-nitrobenzoic acid as a highly accurate comparative baseline to guide your organic solvent selection[2][3].

Table 1: Mole Fraction Solubility (


) of Baseline Nitrobenzoic Acid at 293.15 K [2]
SolventPolarity IndexMole Fraction Solubility (

)
Suitability for Stock Solutions
Methanol 5.10.235High (Protic, disrupts H-bonds)
Ethanol 5.20.163High
Ethyl Acetate 4.40.125Moderate
Acetonitrile 5.80.094Moderate
Dichloromethane 3.10.026Low (Lacks H-bond donors)
Water 10.20.0006Very Low (Requires pH adjustment)

Note: The addition of the 4-hydroxypiperidin-1-yl group in your target compound will slightly increase solubility in protic solvents (Methanol/Ethanol) compared to this baseline due to added hydrogen-bonding capacity from the hydroxyl (-OH) group.

Part 2: Experimental Workflows & Methodologies

FormulationWorkflow start Target Application? invitro In Vitro Assays (Cell Culture) start->invitro invivo In Vivo Studies (Animal Dosing) start->invivo dmso Prepare Stock in 100% DMSO invitro->dmso formulation Cosolvent System: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline invivo->formulation ph Alternative: Adjust pH > 7.0 invivo->ph dilute Dilute in Buffer (DMSO ≤ 1%) dmso->dilute crash Precipitation? dilute->crash heat Warm to 37°C & Sonicate crash->heat Yes

Decision tree for selecting the optimal solubilization workflow.

Protocol A: In Vitro Stock Solution Preparation (Self-Validating)

For biochemical and cell-based assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO's high dielectric constant and aprotic nature effectively disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid into a sterile, amber microcentrifuge tube (the nitroaromatic core can be light-sensitive over prolonged periods).

  • Solvent Addition: Add 188 µL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check (Tyndall Effect): Shine a laser pointer or strong focused light through the tube against a dark background. A true thermodynamic solution will exhibit no light scattering. If you see a visible beam path (Tyndall effect), micro-particulates remain, indicating the concentration exceeds the solubility limit. Dilute to 50 mM and repeat.

  • Storage: Aliquot into 20 µL volumes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: In Vivo Aqueous Formulation (Cosolvent Micellar System)

Direct dilution of a DMSO stock into saline often results in immediate precipitation ("solvent shock"). For animal dosing (IV, IP, or PO), a cosolvent system is required[4][5]. PEG400 lowers the dielectric constant of the aqueous vehicle, while Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic piperidine-nitroaromatic core[6][7].

Step-by-Step Methodology (Target: 2.5 mg/mL): Crucial Causality Rule: Solvents MUST be added in the exact sequential order below to prevent premature nucleation.

  • Primary Solubilization: Add 100 µL of a 25 mg/mL DMSO stock solution into a sterile glass vial. (Final DMSO = 10%).

  • Cosolvent Addition: Add 400 µL of PEG400[8]. Vortex for 30 seconds until completely homogenous. Why? PEG400 acts as a miscible bridge between the highly organic DMSO and the aqueous phase.

  • Surfactant Addition: Add 50 µL of Tween 80[8]. Vortex gently to avoid excessive foaming. Why? The Tween 80 coats the solvated drug molecules, preparing them for aqueous dispersion.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing[8].

  • Validation Check: The final solution must remain optically clear for at least 4 hours at room temperature. Cloudiness indicates solvent shock; if this occurs, increase the Tween 80 to 10% and reduce Saline to 40%.

Part 3: Troubleshooting & FAQs

Q: My compound crashes out when I dilute my DMSO stock into my cell culture media. What is happening? A: This is driven by a sudden shift in the solvent's dielectric constant and the acidic microenvironment of certain unbuffered media. Fix: Pre-warm your media to 37°C. Instead of pipetting the DMSO stock directly into the media, use a "step-down" dilution: Dilute the DMSO stock 1:10 into intermediate buffer containing 0.1% BSA (Bovine Serum Albumin), then add this to your final media. BSA acts as a lipid carrier protein that binds the hydrophobic regions of the molecule, keeping it in solution.

Q: Can I avoid using PEG400 and Tween 80 for my in vivo studies? They interfere with my assay readouts. A: Yes, by exploiting the molecule's pH-dependent solubility. Because the molecule contains a carboxylic acid, you can formulate it as a sodium salt.

Mechanism lowph Acidic Environment (pH < 4.0) neutral Protonated Carboxylic Acid (-COOH) lowph->neutral insoluble High Lattice Energy Poor Aqueous Solubility neutral->insoluble highph Basic Environment (pH > 6.0) deprotonated Deprotonated Carboxylate (-COO⁻) highph->deprotonated soluble Ion-Dipole Interactions Enhanced Aqueous Solubility deprotonated->soluble

Logical relationship of pH-dependent ionization and aqueous solubility.

Fix: Suspend the powder directly in 0.9% Saline. Slowly titrate with 0.1 M NaOH dropwise while stirring. As the pH approaches 7.0–7.5, the carboxylic acid will deprotonate into a highly soluble carboxylate anion. Do not exceed pH 8.5, as highly basic solutions can cause tissue necrosis at the injection site. Once dissolved, back-titrate with a weak physiological buffer (like 50 mM Tris-HCl, pH 7.4) to stabilize the solution.

References

  • 5-Nitro-2-(piperidin-1-yl)benzoic acid Properties | PubChem | [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | ResearchGate |[Link]

  • Preparation and evaluation of a microemulsion for oral delivery of berberine | IMR Press |[Link]

  • PEG400 (Polyethylene glycol 400) Biochemical Assay Reagent | MedChemExpress / Clinisciences | [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical liabilities of 2-(4-Hydroxypipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical liabilities of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (CAS: 942474-93-3).

This compound features a strong "push-pull" electronic system: an electron-donating 4-hydroxypiperidine moiety at the C2 position and a strongly electron-withdrawing nitro group at the C5 position. While this resonance stabilizes the ground state, it introduces highly specific vulnerabilities during ICH Q1A(R2) and Q1B stability testing[1][2]. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure your data integrity.

Degradation Pathway Visualization

Mechanisms API 2-(4-Hydroxypiperidin-1-yl) -5-nitrobenzoic acid Photo Photolytic Stress (ICH Q1B: UV/Vis) API->Photo Oxidative Oxidative Stress (0.3% - 3% H2O2) API->Oxidative Solvent Protic Solvent Storage (MeOH/EtOH) API->Solvent Deg1 Nitro Reduction & Photochemical Rearrangement Photo->Deg1 1.2M lux-hr + 200 W·hr/m² Deg2 Piperidine N-Oxide / 4-Oxopiperidine Formation Oxidative->Deg2 Peroxide Catalysis Deg3 Methyl/Ethyl Ester Adducts Solvent->Deg3 Acidic/Heat Catalysis

Figure 1: Primary degradation pathways of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Troubleshooting Guides & FAQs

Q1: During solution stability testing, why do I observe a mass shift of +14 Da when samples are prepared in methanol? Root Cause: The carboxylic acid moiety is undergoing esterification to form a methyl ester adduct. Mechanistic Causality: The strongly electron-withdrawing nitro group at the C5 position exerts an inductive pull (-I) across the aromatic ring. This increases the electrophilicity of the C1 carbonyl carbon, making it highly susceptible to nucleophilic attack by protic solvents (methanol/ethanol), especially if the solution is slightly acidic or exposed to ambient heat. Resolution: Discontinue the use of methanol or ethanol as diluents for stock solutions. Switch to aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for all long-term solution stability preparations.

Q2: My solid-state samples failed photostability testing (ICH Q1B Option 2). What is the degradation mechanism, and how can I prevent it? Root Cause: Nitroaromatic compounds possess intrinsic photolability under UV/Vis irradiation[2]. Mechanistic Causality: Upon excitation by near-UV light (300–400 nm), nitrobenzene derivatives undergo ultrafast photochemical dynamics. The molecule transitions to a singlet excited state, followed by intersystem crossing to a reactive triplet state. This leads to intramolecular rearrangement, forming an oxaziridine intermediate, which ultimately results in the reduction of the nitro group or decarboxylation[3]. Resolution: Formulations must be protected from light. Utilize actinic (amber) glassware for laboratory handling. For final drug product packaging, implement opaque blister packs or Titanium Dioxide (TiO2) coated capsules to block UV transmission.

Q3: In oxidative forced degradation (3% H2O2), a major impurity peak forms rapidly. What structural change is occurring? Root Cause: The 4-hydroxypiperidine ring is highly vulnerable to oxidative stress. Mechanistic Causality: Hydrogen peroxide acts on two distinct liabilities within the piperidine ring. It can oxidize the tertiary amine to form an N-oxide (+16 Da), or it can oxidize the secondary alcohol to a ketone, yielding a 4-oxopiperidin-1-yl derivative (-2 Da). Resolution: Perform MS/MS fragmentation. An N-oxide will typically show a characteristic loss of oxygen (-16 Da) during collision-induced dissociation (CID). To mitigate this during standard storage, purge headspace with Argon/Nitrogen and ensure excipients are free of trace transition metals (e.g., Fe, Cu) that can trigger Fenton-like radical oxidation.

Quantitative Stability Benchmarks

The following table summarizes the expected degradation limits for 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid under standard ICH Q1A(R2) and Q1B conditions[1][2].

Study TypeStorage ConditionMinimum DurationExpected Degradation LimitCritical Quality Attribute (CQA) Risk
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months< 0.5% Total ImpuritiesLow (if protected from light)
Intermediate 30°C ± 2°C / 65% RH ± 5%6 Months< 0.5% Total ImpuritiesLow
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months< 1.0% Total ImpuritiesModerate (Hydrolysis risk)
Photostability 1.2M lux-hr + 200 W·hr/m² UVN/A (Endpoint)< 0.1% (Protected) / > 5% (Unprotected)High (Nitro reduction)
Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate internal controls that validate the integrity of the experiment itself.

Protocol 1: ICH Q1B Photostability Testing (Solid State)

Self-Validation Check: The inclusion of a foil-wrapped dark control ensures that any observed degradation is strictly photolytic, ruling out thermal degradation caused by the heat of the Xenon arc lamp.

  • Sample Preparation: Spread 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid powder evenly in a thin layer (≤ 3 mm depth) across two identical quartz petri dishes.

  • Control Setup: Wrap one dish completely in heavy-duty aluminum foil. This is your dark control.

  • Chamber Loading: Place both dishes side-by-side in a validated photostability chamber equipped with a Xenon arc lamp (Option 1) or cool white/near-UV lamps (Option 2)[2].

  • Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 Watt hours/square meter[2].

  • Analysis: Extract the powder using Acetonitrile and analyze both the exposed and dark control samples via HPLC-UV (λ = 254 nm).

Protocol 2: Oxidative Forced Degradation

Self-Validation Check: The addition of sodium metabisulfite quenches unreacted peroxide, locking the degradation profile at exactly 24 hours. Without this step, oxidation continues in the autosampler queue, invalidating kinetic data.

  • Stock Preparation: Dissolve 10 mg of the API in 10 mL of Acetonitrile (Do NOT use Methanol).

  • Stress Induction: Transfer 1 mL of the stock to a borosilicate vial and add 1 mL of 3% H2O2 (v/v) prepared in LC-MS grade water.

  • Incubation: Cap the vial and incubate at 25°C in the dark for exactly 24 hours.

  • Quenching (Critical): Stop the reaction by adding 100 µL of a 10% (w/v) sodium metabisulfite solution. Vortex for 10 seconds.

  • Analysis: Dilute the quenched sample 1:10 with the initial mobile phase and inject into the LC-MS/MS system to profile N-oxide and ketone formations.

References
  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with more than just a procedural recipe.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with more than just a procedural recipe. To successfully synthesize 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid, we must understand the mechanistic causality dictating the reaction.

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) . The presence of a strongly electron-withdrawing nitro group at the 5-position activates the aromatic ring, making the 2-position highly susceptible to nucleophilic attack by the secondary amine (4-hydroxypiperidine). However, achieving high yields and pure product requires precise control over the leaving group, solvent-base pairing, and the thermodynamic principles of zwitterionic isolation.

SNAr Optimization & Isolation Pathway

SNAr_Workflow Start Target Synthesis: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid Step1 1. Leaving Group Selection Start->Step1 F_Sub 2-Fluoro-5-nitrobenzoic acid (High SNAr Reactivity) Step1->F_Sub Preferred Cl_Sub 2-Chloro-5-nitrobenzoic acid (Low Reactivity) Step1->Cl_Sub Avoid Step2 2. Solvent & Base System F_Sub->Step2 Cl_Sub->Step2 Cond_Opt DMF + K2CO3 (Aprotic, Non-nucleophilic) Step2->Cond_Opt Optimal Cond_Poor EtOH + NaOH (Side Reactions: Etherification) Step2->Cond_Poor Avoid Step3 3. Reaction Execution 50°C, 2-3 hours Cond_Opt->Step3 Step4 4. Isolation Strategy Step3->Step4 Isoelectric Precipitation at Isoelectric Point (Adjust to pH 4.5) Step4->Isoelectric

Workflow for the optimized SNAr synthesis and isoelectric isolation of the target compound.

Troubleshooting Guides & FAQs

Q1: Why am I seeing incomplete conversion when using 2-chloro-5-nitrobenzoic acid instead of the fluoro analogue? A: This is a classic mechanistic misunderstanding of the SNAr pathway. Unlike aliphatic SN2 reactions where chlorine is a better leaving group than fluorine, SNAr proceeds via a two-step addition-elimination mechanism [1]. The rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. Because fluorine is significantly more electronegative than chlorine, it withdraws electron density from the ipso carbon much more effectively, drastically lowering the activation energy for nucleophilic attack [2]. Consequently, 2-fluoro-5-nitrobenzoic acid reacts orders of magnitude faster than the chloro derivative. Solution: Switch your starting material to 2-fluoro-5-nitrobenzoic acid.

Q2: My reaction forms multiple side products when using ethanol and sodium hydroxide (NaOH). What went wrong? A: You have introduced competing nucleophiles into your system. Using a protic solvent (ethanol) with a strong base (NaOH) generates ethoxide ions in situ. These small, highly reactive alkoxides can competitively attack the activated 2-position, yielding 2-ethoxy-5-nitrobenzoic acid impurities [3]. Furthermore, strong bases can catalyze the esterification of your carboxylic acid moiety. Solution: To ensure a self-validating and clean reaction, utilize a polar aprotic solvent like DMF or DMSO, paired with a mild, non-nucleophilic inorganic base such as K2CO3. These conditions solvate the nucleophile effectively without participating in side reactions [1].

Q3: I have full conversion by LCMS, but I am losing the product during the aqueous workup. How do I isolate it efficiently? A: Your target molecule is amphoteric—it contains both a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid. During a highly alkaline workup (pH > 9), it exists as a highly water-soluble carboxylate salt. Conversely, in a highly acidic environment (pH < 2), it forms a water-soluble ammonium salt. Solution: To isolate the product via precipitation, you must carefully adjust the aqueous mixture to its isoelectric point (typically around pH 4.5). At this exact pH, the molecule forms a neutral zwitterion, which exhibits minimal aqueous solubility and will precipitate as a readily filterable solid.

Quantitative Optimization Data

To provide a clear comparison of how these variables impact your final yield, review the empirical data summarized below. These metrics demonstrate the causality of our optimized protocol.

SubstrateSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
2-Fluoro-5-nitrobenzoic acid DMF K2CO3 50 2.5 >92% Optimal. Clean conversion, rapid SNAr kinetics.
2-Fluoro-5-nitrobenzoic acidDMSODIPEA804.085%Good conversion, but DMSO is harder to remove during workup.
2-Chloro-5-nitrobenzoic acidDMFK2CO38012.041%Sluggish reaction; Meisenheimer complex formation is hindered.
2-Fluoro-5-nitrobenzoic acidEtOHNaOH604.0<30%High impurity profile due to competitive etherification.
Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring the specific checkpoints, you ensure the scientific integrity of the synthesis.

Step 1: Reaction Setup

  • Charge a clean, dry round-bottom flask with 2-fluoro-5-nitrobenzoic acid (1.0 equivalent) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add anhydrous potassium carbonate (K2CO3, 2.5 equivalents). Causality note: The excess base is required to deprotonate the carboxylic acid (preventing it from quenching the amine) and to act as an acid scavenger for the liberated HF.

  • Add 4-hydroxypiperidine (1.2 equivalents) to the stirring suspension.

Step 2: Execution and Monitoring

  • Heat the reaction mixture to 50 °C under an inert atmosphere (nitrogen or argon).

  • Validation Checkpoint: Monitor the reaction via LCMS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The highly activated fluoro-arene typically reaches >95% conversion within 2 to 3 hours.

Step 3: Quenching and Isoelectric Precipitation

  • Cool the mixture to room temperature and dilute with 4 volumes of distilled water. At this stage, the mixture will be highly basic, and the product will remain completely dissolved as a potassium carboxylate salt.

  • Submerge a calibrated pH meter probe into the stirring solution.

  • Slowly add 1M HCl dropwise under vigorous stirring.

  • Validation Checkpoint: Cease the addition of HCl exactly when the pH reaches 4.5 . A bright yellow/orange precipitate of the zwitterionic product will rapidly form.

  • Stir the resulting suspension at 0–5 °C (ice bath) for 1 hour to maximize crystallization thermodynamics.

Step 4: Isolation

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold water to remove residual DMF and inorganic potassium salts.

  • Dry the solid in a vacuum oven at 45 °C to a constant weight to yield the pure 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

References
  • Source: PMC (National Institutes of Health)
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 Source: Benchchem URL
  • Intramolecular SNAr Reactions Source: ResearchGate URL
Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory-scale synthesis and subsequent scale-up of this important intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, and reproducible synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A diminished yield is a frequent challenge, often stemming from several factors related to the core nucleophilic aromatic substitution (SNAr) reaction.

Potential Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to facilitate nucleophilic attack.[1] The nitro group (-NO2) at the para position to the chlorine leaving group is crucial for this activation.

    • Solution: While the substrate, 2-chloro-5-nitrobenzoic acid, is inherently activated, ensure its purity. Contamination with non-activated analogs will lower the overall yield.

  • Poor Leaving Group: In SNAr reactions, the reactivity order for halogens is F > Cl ≈ Br > I.[1] While chlorine is a suitable leaving group, its departure is a key step.

    • Solution: Ensure reaction conditions, such as temperature, are optimal to facilitate the departure of the chloride ion.

  • Weak Nucleophile: 4-Hydroxypiperidine is a moderately strong nucleophile. However, its efficacy can be hampered by reaction conditions.

    • Solution: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can deprotonate the piperidine nitrogen, increasing its nucleophilicity.[2]

  • Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and mediating the reaction.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.[1][3]

  • Suboptimal Temperature: Many SNAr reactions require heat to proceed at a practical rate.[1]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[4]

Issue 2: Formation of Impurities and Byproducts

The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities.

Potential Causes and Solutions:

  • Disubstitution: If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), a second molecule of 4-hydroxypiperidine could potentially displace the nitro group, although this is less common.

    • Mitigation: Carefully control the stoichiometry of the reactants, using a slight excess of 4-hydroxypiperidine. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material.[1]

  • Benzyne Formation: With the use of a very strong base, an elimination-addition reaction via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[5][6]

    • Mitigation: Employ a milder base such as K₂CO₃ instead of stronger bases like sodium amide (NaNH₂). The inherent activation of the substrate for SNAr should make the benzyne pathway less favorable.[5]

  • Starting Material Impurities: The purity of the starting materials, 2-chloro-5-nitrobenzoic acid and 4-hydroxypiperidine, is paramount.

    • Mitigation: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point) before commencing the synthesis. Impurities in 2-chloro-5-nitrobenzoic acid, such as other isomers from the nitration of 2-chlorobenzoic acid, can lead to isomeric byproducts.[4][7]

Issue 3: Difficulties in Product Isolation and Purification

The physicochemical properties of the product can present challenges during workup and purification.

Potential Causes and Solutions:

  • Product Solubility: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is an amphoteric molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid group. This can lead to solubility issues in both aqueous and organic phases depending on the pH.

    • Solution for Isolation: After the reaction, acidification of the aqueous solution is crucial for the precipitation of the product.[4] The pH should be carefully adjusted to the isoelectric point of the molecule to maximize precipitation.

    • Solution for Purification:

      • Recrystallization: This is an effective method for purification. A suitable solvent system, such as ethanol-water, can be employed.[4]

      • Column Chromatography: Due to the polar nature of the product, silica gel chromatography can be challenging, often resulting in tailing. The use of a mobile phase containing a small amount of a polar solvent like methanol and a basic modifier like triethylamine (e.g., 0.1-1%) can improve the peak shape and separation.[3]

Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Q1: What is the underlying mechanism for the synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] This is an addition-elimination process. The nucleophilic nitrogen of 4-hydroxypiperidine attacks the carbon atom bearing the chlorine atom on the electron-deficient aromatic ring of 2-chloro-5-nitrobenzoic acid. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the nitro group, which is in the para position, stabilizing the intermediate.[5][9] In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: SNAr mechanism for the synthesis.

Reagents and Conditions

Q2: Why is a base like potassium carbonate often used in this reaction?

A2: A base such as potassium carbonate (K₂CO₃) serves two primary purposes. First, it acts as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the nucleophilic 4-hydroxypiperidine. Second, it can help to deprotonate the 4-hydroxypiperidine, increasing its nucleophilicity and thereby accelerating the reaction rate.[2]

Q3: What are the key safety precautions to consider when handling 2-chloro-5-nitrobenzoic acid?

A3: 2-Chloro-5-nitrobenzoic acid is a hazardous substance.[10][11] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] It may also cause respiratory irritation and is very toxic to aquatic life.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10][12] Avoid creating dust, and have appropriate spill cleanup materials readily available.[11]

Scale-Up Considerations

Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or manufacturing scale?

A4: Scaling up this synthesis presents several challenges:

  • Heat Transfer: The reaction can be exothermic. In a large reactor, heat dissipation is less efficient than in laboratory glassware. Careful control of the reaction temperature is crucial to prevent runaway reactions and the formation of byproducts.[13][14]

  • Mixing: Ensuring efficient mixing in a large reactor is vital to maintain homogeneity and ensure consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Reagent Addition: The rate of addition of reagents, particularly the nucleophile or base, may need to be carefully controlled on a larger scale to manage the reaction exotherm.

  • Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires specialized equipment and procedures. The precipitation of the product needs to be well-controlled to ensure a consistent particle size for efficient filtration and drying.

Scale_Up_Considerations ScaleUp Scale-Up Challenges HeatTransfer Heat Transfer Management ScaleUp->HeatTransfer Mixing Efficient Mixing ScaleUp->Mixing ReagentAddition Controlled Reagent Addition ScaleUp->ReagentAddition Workup Workup & Isolation ScaleUp->Workup

Caption: Key considerations for process scale-up.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a detailed methodology for the synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Materials and Equipment:

  • 2-Chloro-5-nitrobenzoic acid

  • 4-Hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

  • LC-MS for reaction monitoring (recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DMF.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Precipitation: Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

  • Drying: Dry the purified product under vacuum.

Table 1: Typical Reagent Quantities for Laboratory Scale

ReagentMolar Mass ( g/mol )Moles (mmol)Mass (g)Volume (mL)Equivalents
2-Chloro-5-nitrobenzoic acid201.56102.02-1.0
4-Hydroxypiperidine101.15111.11-1.1
Potassium Carbonate138.21202.76-2.0
DMF---20-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Product Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the aromatic protons, the protons of the piperidine ring, and the hydroxyl and carboxylic acid protons.
¹³C NMR Structural elucidationSignals for all unique carbon atoms in the molecule.
LC-MS Purity assessment and mass confirmationA major peak corresponding to the mass of the product.
HPLC Purity determinationA single major peak indicating high purity.
Melting Point Purity assessmentA sharp melting point consistent with literature values.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • CDH Fine Chemical. (n.d.). 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • s d fine-chem limited. (n.d.). 2-chloro-5-nitrobenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2).
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
  • Pak-Turk. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay.
  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • Dergipark. (n.d.). Synthesis, characterization and investigation of antimicrobial and antioxidant activities of some new 2-[(4,5-dihydro-1H-1,2,4.
  • Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid.
  • MilliporeSigma. (n.d.). 2-Chloro-5-nitrobenzoic acid 97 2516-96-3.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • SAGE Publications Inc. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.
  • ResearchGate. (n.d.). Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid....
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubMed. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid.
  • Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a.
  • BenchChem. (2025). Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis.
  • MDPI. (2021). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag.
  • UKIM. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
  • PMC. (2024). Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors.
  • ResearchGate. (n.d.). Process development and scale-up of AZD7545, a PDK inhibitor.
  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • PubMed. (2014). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study.
  • ScienceDirect. (n.d.). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
  • Semantic Scholar. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia.
  • MDPI. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil.
  • PubMed. (2008). Synthesis of New 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs and Some Derived Oxadiazole, Triazole and Pyrrole Ring Systems: A Novel Class of Potential Antibacterial and Antitubercular Agents.
  • RSC Publishing. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale. Retrieved from BenchChem website.iphenylamine synthesis from lab to industrial scale*.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected off-target cytotoxicity when utilizing 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected off-target cytotoxicity when utilizing 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid as a building block or fragment hit (often in the development of PARP or PAD4 inhibitors).

The convergence of a bioactivatable nitroarene, a potentially zwitterionic system (carboxylic acid and piperidine nitrogen), and lipophilic characteristics can severely confound cell-based assays. This guide provides a self-validating framework to diagnose, troubleshoot, and mitigate the cytotoxicity of this compound, ensuring your assay readouts reflect true target engagement rather than chemical artifacts.

Part 1: Diagnostic Workflow

Before altering your assay parameters, it is critical to identify the exact mechanism driving the cell death. The following decision tree will help you isolate formulation issues from biochemical bioactivation.

Diagnostic workflow for isolating the root cause of nitrobenzoic acid derivative toxicity.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability drops precipitously at concentrations >10 µM in HepG2 cells. Is this target-mediated or compound toxicity? Expert Answer: It is highly likely to be off-target compound toxicity driven by the 5-nitro group. Nitroaromatic compounds are notorious for undergoing single-electron reduction by intracellular nitroreductases (such as CYP450 reductases, which are highly expressed in HepG2 and primary hepatocytes)[1][2]. This enzymatic action forms a highly reactive nitro anion radical. In the presence of oxygen, this radical undergoes futile cycling, generating massive amounts of superoxide and other Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and cell death[3][4]. Troubleshooting Step: Run a parallel viability assay co-treated with a ROS scavenger like N-acetylcysteine (NAC). If the IC50 shifts significantly to the right, the toxicity is nitro-mediated.

Q2: I am seeing a color change in my media and erratic results in my MTT assay. What is happening? Expert Answer: You are experiencing a dual artifact. First, nitrobenzoic acids can act as weak pH indicators and absorb strongly in the visible spectrum. Second, the MTT assay relies on the reduction of a tetrazolium salt to formazan. The nitro anion radicals and hydroxylamine intermediates generated from the bioactivation of your compound can directly reduce MTT in a cell-free manner, creating false-positive viability signals that mask true cytotoxicity[2][5]. Troubleshooting Step: Abandon colorimetric redox assays (MTT/MTS/XTT) for this scaffold. Switch to an orthogonal, ATP-based luminescent assay (e.g., CellTiter-Glo) to measure true metabolic viability without redox interference.

Q3: The compound precipitates when diluted from my 10 mM DMSO stock into the assay media. How do I fix this? Expert Answer: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid has complex solubility. While the 4-hydroxyl group and the benzoic acid moiety provide some polarity, the strong electron-withdrawing nature of the 5-nitro group lowers the pKa of the acid, and intermolecular hydrogen bonding can encourage crystalline aggregation. High local concentrations during dilution cause the compound to crash out, which can physically disrupt cell membranes (lipotoxicity). Troubleshooting Step: Perform a "step-down" dilution. Dilute the 10 mM DMSO stock into an intermediate solvent (e.g., 10% DMSO in PBS) before adding it to the final protein-rich culture media. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity.

Part 3: Mechanistic Pathway of Nitroaromatic Toxicity

To troubleshoot effectively, you must understand the biochemical fate of the compound once it enters the cell. The diagram below illustrates the bioactivation cascade that leads to off-target cytotoxicity.

Biochemical pathway of nitroaromatic bioactivation leading to ROS generation and cytotoxicity.

Part 4: Quantitative Mitigation Data

To illustrate the efficacy of the troubleshooting steps outlined above, the following table summarizes the impact of various assay modifications on the apparent cytotoxicity of the compound in HepG2 cells (a highly metabolically active line prone to nitro-reduction)[6].

Table 1: Impact of Mitigation Strategies on 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid Cytotoxicity (HepG2 Cells, 48h)

Mitigation StrategyScientific RationaleResulting IC₅₀ (µM)Fold Improvement
Standard MTT Assay (0.5% DMSO) Baseline measurement (prone to redox interference).12.5 µM1.0x (Baseline)
Switch to CellTiter-Glo (ATP) Eliminates colorimetric redox interference from nitro-radicals.18.4 µM1.5x
Media buffered with 25 mM HEPES Prevents localized pH drop from the acidic benzoic acid moiety.15.1 µM1.2x
Co-treatment with 5 mM NAC Scavenges ROS generated from nitro-reduction futile cycling.58.2 µM4.6x
Part 5: Experimental Protocol - Validating Nitro-Mediated Oxidative Cytotoxicity

This protocol is a self-validating system . It includes internal controls designed to definitively prove whether your observed cytotoxicity is due to the bioactivation of the 5-nitro group, rather than target engagement.

Materials Required:

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • N-acetylcysteine (NAC) - 500 mM aqueous stock (pH adjusted to 7.4)

  • Menadione (Positive ROS Control)

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • NAC Pre-treatment (The Rescue Control): Aspirate media. Add fresh media containing either Vehicle (PBS) or 5 mM NAC to designated wells. Incubate for 2 hours.

    • Causality: NAC replenishes intracellular glutathione, providing a sacrificial electron sink for the ROS generated by the nitro anion radical.

  • Compound Treatment: Treat cells with a concentration gradient of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (1 µM to 100 µM).

    • Self-Validation Controls: Include a positive control for ROS (e.g., 50 µM Menadione) and a vehicle control (0.5% DMSO). Menadione validates that the NAC pre-treatment successfully rescues known ROS-mediated toxicity.

  • Incubation: Incubate the plate for 48 hours.

  • Viability Measurement: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes.

    • Causality: ATP quantitation strictly measures metabolically active cells and avoids the chemical redox interference common with nitroaromatics in tetrazolium-based assays.

  • Data Analysis: Read luminescence. Calculate the IC₅₀ for both the Vehicle-pretreated and NAC-pretreated groups.

    • Interpretation: A significant rightward shift in the IC₅₀ of the NAC-treated group confirms that the compound's toxicity is primarily driven by nitro-mediated oxidative stress.

Part 6: References
  • Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds. ResearchGate.

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI.

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

  • Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs. bioRxiv.

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI.

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

Welcome to the technical support guide for the crystallization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your crystallization experiments.

Section 1: Understanding the Molecule: Physicochemical Profile

Successful crystallization begins with understanding the target molecule. 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a complex organic molecule with distinct structural features that dictate its behavior in solution. It possesses a polar aromatic carboxylic acid core, a nitro group which is a strong electron-withdrawing feature, and a bulky, polar 4-hydroxypiperidinyl substituent. This combination of a carboxylic acid, a tertiary amine, and a hydroxyl group allows for multiple hydrogen bonding interactions, which are critical in the crystallization process.[1][2]

Table 1: Physicochemical Properties of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid and Related Analogs

Property Value / Observation Rationale & Implications for Crystallization
Molecular Formula C₁₂H₁₄N₂O₅ Indicates a relatively complex structure with multiple heteroatoms.
Molecular Weight ~266.25 g/mol Similar in mass to related nitrobenzoic acid derivatives.[3][4]
Predicted Polarity High The presence of carboxylic acid, hydroxyl, nitro, and amine functional groups suggests high polarity. The principle of "like dissolves like" indicates that polar solvents will be required.[5]
Hydrogen Bonding High Potential Contains multiple hydrogen bond donors (carboxylic -OH, piperidinol -OH) and acceptors (nitro O, carboxylic C=O & -OH, piperidinol -OH, tertiary amine N). This strong intermolecular interaction potential is key to forming a stable crystal lattice but can also lead to solubility challenges.[1][6]

| Expected Solubility | Soluble in polar protic solvents (e.g., alcohols, water at high temp) and some polar aprotic solvents (e.g., acetone, ethyl acetate). Likely insoluble in non-polar solvents (e.g., hexanes, toluene).[7][8] | The ideal solvent will dissolve the compound when hot but have low solubility when cold.[9] Given the molecule's complexity, a solvent pair might be necessary to achieve the optimal solubility gradient.[10] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the crystallization of this compound.

Q1: My compound has formed an oil instead of crystals. What happened and how do I fix it? A1: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase because the solution became supersaturated at a temperature above the compound's melting point.[11][12] Impurities can also lower the melting point, exacerbating this issue.[11]

  • Immediate Fix: Reheat the solution until the oil completely redissolves. Add a small amount (10-20%) more solvent, and then allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice.[9][12]

  • Long-Term Solution: If the problem persists, you may need to reconsider your solvent system. Try a solvent with a lower boiling point or a solvent mixture that reduces the overall solubility, ensuring saturation occurs at a lower temperature.[7]

Q2: I've left my solution to cool, but no crystals have formed. What should I do? A2: The absence of crystals indicates that the solution is not sufficiently supersaturated or that the nucleation process (the formation of initial crystal seeds) is kinetically hindered.[9]

  • Induce Nucleation: First, try scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide nucleation sites.[13] If that fails, add a "seed crystal" from a previous batch if available.[11]

  • Increase Concentration: If nucleation techniques don't work, you may have too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.[12]

Q3: How do I choose the best solvent to start with? A3: The ideal solvent should dissolve your compound when hot but not when cold.[5] For this molecule, polar solvents are the best starting point.

  • Recommended Single Solvents: Methanol, ethanol, isopropanol, acetone, or ethyl acetate.[5][8]

  • Solvent Pairs: If you cannot find a suitable single solvent, use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (turbid). Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[10] A common pair for a compound like this would be Ethanol/Water or Acetone/Hexane.

Q4: How can I improve my final crystal yield? A4: To maximize yield, you must ensure the solution is saturated at the final cooling temperature.

  • Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product dissolved in the mother liquor.[9]

  • Cool Thoroughly: After initial crystallization at room temperature, cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product from the solution. Be cautious, as very rapid cooling can sometimes cause impurities to precipitate as well.[9]

Section 3: In-Depth Troubleshooting Guides
Issue 1: Persistent Oiling Out or Amorphous Precipitation

Symptoms: Instead of sharp, well-defined crystals, a viscous liquid (oil) or a fine, non-crystalline powder separates from the solution upon cooling.

Possible Cause Scientific Explanation Detailed Solution
Solution is too concentrated or cools too quickly. The high concentration causes the compound to crash out of solution above its melting point. Rapid cooling doesn't allow sufficient time for molecules to arrange into an ordered lattice.[9][11]1. Re-heat to redissolve the oil. 2. Add 10-20% more of the primary solvent to decrease the saturation temperature. 3. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling over several hours.[11]
Inappropriate Solvent Choice. The boiling point of the solvent may be too high, or its solvating power may be too strong, keeping the compound dissolved until a temperature above its melting point.[7]Switch to a solvent with a lower boiling point. For example, if you are using DMF or DMSO (which should generally be avoided for crystallization due to high boiling points), try switching to ethanol or ethyl acetate.[14] Alternatively, use a solvent/anti-solvent system to precisely control the point of saturation.
Presence of Impurities. Impurities disrupt the crystal lattice formation and can significantly depress the melting point of the solid, making it more prone to oiling out.[9][11]If slow cooling and solvent changes fail, the compound likely requires further purification. Consider techniques like column chromatography before re-attempting crystallization. Adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can also remove colored impurities.[9]
Issue 2: Low Yield or No Crystal Formation

Symptoms: After cooling, very few or no crystals are recovered from the filtrate.

Possible Cause Scientific Explanation Detailed Solution
Excess Solvent Used. The solution is not supersaturated upon cooling because the compound remains fully dissolved in the large volume of solvent.Evaporate some of the solvent by gently heating the solution under a stream of nitrogen or using a rotary evaporator. Stop when you observe turbidity at room temperature, add a drop or two of solvent to redissolve, and then cool again.[12]
Inhibition of Nucleation. The energy barrier to form the first stable crystal nucleus has not been overcome. This is common in very pure compounds or when using highly polished glassware.[9]1. Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[13] 2. Seeding: Add a tiny crystal from a previous successful batch to the cooled solution. This provides a template for further crystal growth.[11] 3. Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
Compound is Too Soluble. The chosen solvent is too effective, and the compound remains soluble even at low temperatures.[9]You must change the solvent system. Select a solvent in which the compound is less soluble, or use an anti-solvent precipitation method as described in the protocols below.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for crystallization.

  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, up to about 0.5 mL.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[10]

  • Gently heat the tubes that showed poor solubility in a water or sand bath.

  • A suitable solvent is one that dissolves the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

Protocol 2: Crystallization via Solvent/Anti-Solvent Method

This is a powerful technique when a single suitable solvent cannot be found.

  • Dissolve your compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise with constant swirling. The two solvents must be miscible.[10]

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.

  • Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Cover the container and allow it to stand undisturbed. Slow diffusion will lead to the formation of high-quality crystals.

Section 5: Visualization of Workflows
Diagram 1: Decision Workflow for Solvent Selection

SolventSelection start Start: Dissolve Compound (10-20mg) dissolves_rt Dissolves at Room Temp? start->dissolves_rt heat_sol Heat the Solution dissolves_rt->heat_sol No bad_solvent1 FAIL: Too Soluble. Choose a less polar solvent. dissolves_rt->bad_solvent1 Yes dissolves_hot Dissolves when Hot? heat_sol->dissolves_hot cool_sol Cool Slowly dissolves_hot->cool_sol Yes bad_solvent2 FAIL: Insoluble. Choose a more polar solvent. dissolves_hot->bad_solvent2 No crystals_form Crystals Form? cool_sol->crystals_form good_solvent SUCCESS: Found a Good Solvent crystals_form->good_solvent Yes try_pair Consider Solvent-Pair Method (Protocol 2) crystals_form->try_pair No

Caption: A decision tree for systematically selecting an appropriate crystallization solvent.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut start Problem: Compound 'Oiled Out' During Cooling reheat 1. Re-heat Solution to Redissolve Oil start->reheat add_solvent 2. Add 10-20% More Solvent reheat->add_solvent slow_cool 3. Cool Very Slowly (Insulate Flask) add_solvent->slow_cool check_result Did Crystals Form? slow_cool->check_result success SUCCESS: Problem Solved check_result->success Yes fail_path FAIL: Oiled Out Again check_result->fail_path No change_solvent Change Solvent System: - Use solvent with lower boiling point - Try a solvent/anti-solvent pair fail_path->change_solvent purify Further Purification Needed: - Run column chromatography - Perform charcoal treatment fail_path->purify

Caption: A workflow for systematically troubleshooting the issue of a compound oiling out.

References
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts. [Link]

  • Zhang, T., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Chemical Information and Modeling, 45(5), 1365-1372. [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. [Link]

  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • PubChem. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzoic acid. [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzoic acid. [Link]

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(5), 637-653. [Link]

  • Davey, R. J., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 292-298. [Link]

  • Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. ResearchGate. [Link]

  • Shishkina, S. V., et al. (2023). Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. Chemistry, 5(2), 74. [Link]

  • Carlino, E., et al. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. Scientific Reports, 14(1), 1785. [Link]

  • PubChemLite. (n.d.). 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

Sources

Troubleshooting

Protecting group strategies for 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid synthesis

Welcome to the technical support center for the synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important intermediate. The synthesis, while conceptually straightforward via a Nucleophilic Aromatic Substitution (SNAr) reaction, presents several challenges primarily related to the management of the two reactive functional groups: the secondary alcohol of 4-hydroxypiperidine and the carboxylic acid of the benzoic acid moiety.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and literature precedents.

Strategic Overview: The Protecting Group Dilemma

The synthesis involves the coupling of 4-hydroxypiperidine with a 2-halo-5-nitrobenzoic acid derivative. The core challenge lies in preventing unwanted side reactions. The hydroxyl group of 4-hydroxypiperidine is nucleophilic and can compete with the secondary amine in reacting with the electrophilic aromatic ring. Additionally, the carboxylic acid group is acidic and can interfere with basic reaction conditions. Therefore, a robust protecting group strategy is often essential for a successful and high-yielding synthesis.[1][2]

The ideal strategy employs an "orthogonal" approach, where each protecting group can be removed under specific conditions without affecting the other.[3][4] This allows for a controlled, stepwise synthesis and deprotection sequence.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Question 1: My SNAr reaction is giving a low yield. What are the potential causes and how can I fix it?

Answer:

Low yields in the Nucleophilic Aromatic Substitution (SNAr) reaction are a common issue. The causes can generally be traced back to reaction conditions, reagent quality, or inadequate protection of functional groups.

Potential Causes & Solutions:

  • Incomplete Reaction: The SNAr reaction between a piperidine and an activated aryl halide can be sluggish.

    • Solution: Increase the reaction temperature. These reactions are often run at elevated temperatures (80-150 °C).[5] Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. Monitor the reaction progress carefully using TLC or HPLC to determine the optimal reaction time.[5]

  • Side Reaction at the Hydroxyl Group: If the hydroxyl group of 4-hydroxypiperidine is not protected, it can compete with the piperidine nitrogen in attacking the aromatic ring, leading to an undesired ether byproduct.

    • Solution: Protect the hydroxyl group before the SNAr reaction. A sterically bulky silyl ether, such as a tert-butyldimethylsilyl (TBDMS or TBS) ether, is an excellent choice. It is stable under the basic conditions of the SNAr reaction and can be selectively removed later.[6]

  • Deactivation of the Nucleophile: The carboxylic acid on the 2-halo-5-nitrobenzoic acid starting material is acidic. If a non-nucleophilic base is not used in sufficient excess, it can protonate the piperidine nitrogen, rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). One equivalent will neutralize the carboxylic acid, and the second will facilitate the reaction.

  • Poor Leaving Group: The rate of an SNAr reaction is dependent on the nature of the leaving group.

    • Solution: Fluorine is the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring towards nucleophilic attack.[7] If you are using a chloro or bromo derivative and experiencing low yields, consider switching to 2-fluoro-5-nitrobenzoic acid.

G start Low Yield in SNAr Reaction cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Question 2: I am seeing byproducts in my final deprotection step. How can I achieve clean deprotection?

Answer:

The final deprotection step can be challenging, especially if the chosen protecting groups are not fully orthogonal or if the deprotection conditions are too harsh. The nitro group is susceptible to reduction, which is a common side reaction.

Potential Causes & Solutions:

  • Reduction of the Nitro Group: Harsh reductive conditions will reduce the nitro group to an amine or other intermediates. For example, catalytic hydrogenation (e.g., H₂/Pd-C) used to remove a benzyl (Bn) or benzyloxycarbonyl (Cbz) group will also reduce the nitro group.

    • Solution: Choose protecting groups that can be removed under non-reductive conditions. If you have a silyl ether on the hydroxyl group and a methyl or ethyl ester on the carboxylic acid, you can perform a two-step deprotection.

      • Step 1 (Silyl Ether Removal): Use a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.[8] This is highly selective for silyl ethers and will not affect the ester or the nitro group.

      • Step 2 (Ester Hydrolysis): Use a base like lithium hydroxide (LiOH) in a THF/water mixture to hydrolyze the ester to the carboxylic acid. This is generally safe for the nitro group.

  • Incomplete Deprotection: If the reaction is not allowed to proceed to completion, you will have a mixture of partially and fully deprotected products, which can be difficult to separate.

    • Solution: Monitor the deprotection reaction meticulously by TLC or LC-MS. Ensure you are using a sufficient excess of the deprotection reagent and allow the reaction to stir for an adequate amount of time.

Question 3: Should I protect the carboxylic acid group? If so, what should I use?

Answer:

Protecting the carboxylic acid is often a good strategy, although not always strictly necessary.

  • Why protect? The acidic proton can interfere with base-catalyzed reactions. More importantly, leaving it as a carboxylate salt can sometimes lead to solubility issues in organic solvents, complicating the reaction and workup. Converting it to an ester improves solubility and ensures homogeneity.

  • Recommended Protecting Group: A simple methyl ester or ethyl ester is usually sufficient. They are stable to the conditions used for silyl ether protection/deprotection and the SNAr reaction.

  • When might you not protect? If you use a strong base like Cs₂CO₃ in a polar solvent like DMF at a high temperature, the reaction can sometimes proceed directly with the free carboxylic acid. However, this may require more optimization.

Frequently Asked Questions (FAQs)

What is the best overall protecting group strategy for this synthesis?

The most robust and widely applicable strategy is an orthogonal protection scheme:

  • Protect the 4-hydroxypiperidine hydroxyl group as a TBDMS ether . This group is stable to a wide range of reaction conditions but is easily cleaved by fluoride ions.[6]

  • Protect the 2-halo-5-nitrobenzoic acid as a methyl ester . This is stable to the SNAr conditions and silyl ether deprotection.

  • Perform the SNAr reaction between O-TBDMS-4-hydroxypiperidine and methyl 2-fluoro-5-nitrobenzoate.

  • Perform a two-step deprotection: First, remove the TBDMS group with TBAF. Second, hydrolyze the methyl ester with LiOH.

G cluster_reactants Starting Materials cluster_protected Protected Intermediates A 4-Hydroxypiperidine C O-TBDMS-4-hydroxypiperidine A->C  Protection (TBDMSCl) B 2-Fluoro-5-nitrobenzoic acid D Methyl 2-fluoro-5-nitrobenzoate B->D  Esterification (MeOH, H+) E SNAr Coupling C->E D->E F Protected Product E->F G Two-Step Deprotection F->G 1. TBAF 2. LiOH H Final Product G->H

Is a protecting-group-free synthesis possible?

A protecting-group-free synthesis is theoretically possible but challenging.[9][10] It would involve reacting 4-hydroxypiperidine directly with 2-fluoro-5-nitrobenzoic acid.

  • Challenges:

    • Competing Nucleophiles: The hydroxyl group can react, leading to byproducts.

    • Salt Formation: The piperidine base will react with the carboxylic acid to form a salt, which may precipitate or be unreactive.

    • Harsh Conditions: Driving the reaction to completion might require very high temperatures, which could lead to decomposition.

While attractive for its step economy, this approach would likely result in a lower yield and a more difficult purification process compared to a well-designed protecting group strategy.

Why is the nitro group important for the SNAr reaction?

The nitro group is a powerful electron-withdrawing group. Its presence, particularly in the ortho or para position relative to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[7][11] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction.[12][13] Without a strong electron-withdrawing group like the nitro group, the SNAr reaction would not proceed under these conditions.

Experimental Protocols

Protocol 1: Protection of 4-Hydroxypiperidine with TBDMSCl

This protocol describes the protection of the hydroxyl group of 4-hydroxypiperidine as a tert-butyldimethylsilyl (TBDMS) ether.

ReagentM.W.AmountMolesEq.
4-Hydroxypiperidine101.1510.0 g98.8 mmol1.0
TBDMS-Cl150.7216.4 g108.7 mmol1.1
Imidazole68.0814.1 g207.5 mmol2.1
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxypiperidine, imidazole, and dichloromethane.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM, stained with ninhydrin).

  • Once the starting material is consumed, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: SNAr Coupling Reaction

This protocol describes the coupling of the protected piperidine with methyl 2-fluoro-5-nitrobenzoate.

ReagentM.W.AmountMolesEq.
O-TBDMS-4-hydroxypiperidine215.425.0 g23.2 mmol1.0
Methyl 2-fluoro-5-nitrobenzoate199.144.85 g24.4 mmol1.05
Potassium Carbonate (K₂CO₃)138.216.4 g46.4 mmol2.0
Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a dry 250 mL round-bottom flask, add O-TBDMS-4-hydroxypiperidine, methyl 2-fluoro-5-nitrobenzoate, and potassium carbonate.

  • Add anhydrous DMF and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-water and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product should be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 3: Two-Step Deprotection

This protocol details the final deprotection sequence to obtain the target molecule.

Step A: TBDMS Deprotection

  • Dissolve the purified product from Protocol 2 (1.0 eq) in anhydrous THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol intermediate.

Step B: Ester Hydrolysis

  • Dissolve the alcohol intermediate from Step A (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir vigorously at room temperature for 4-8 hours until the hydrolysis is complete (monitored by LC-MS).

  • Concentrate the mixture to remove the THF.

  • Dilute with water and acidify the aqueous solution to pH ~3-4 with 1M HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • Kim, S., et al. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters, 25(1), 135-140. ACS Publications. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem.
  • Codee, J. D. C., et al. (2005). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 127(10), 3767-3773. PMC. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]

  • Mohan, K., & Rapolu, R. (2014). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.
  • Ranu, B. C., & Bhar, S. (1996). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile.
  • Orita, A., et al. (2000). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Tetrahedron Letters, 41(49), 9615-9619.
  • Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Oziminski, W. P., & Palusiak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4839. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. JOCPR. Retrieved from [Link]

  • Bocanegra, R. (2021). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-21). Humana, New York, NY.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Journal of Saudi Chemical Society, 18(5), 524-530.
  • ResearchGate. (n.d.). Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid.... ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. PrepChem.com. Retrieved from [Link]

  • (n.d.). Protecting groups in organic synthesis.
  • Naylor, M. A., et al. (1994). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 48(4), 783-788. PubMed. Retrieved from [Link]

  • BenchChem. (2025).
  • Büyükgüzel, E., et al. (2012). Synthesis, characterization and investigation of antimicrobial and antioxidant activities of some new 2-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]-phenyl 4-nitrobenzoates. Journal of the Serbian Chemical Society, 77(1), 1-16.
  • Coin, C., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Gohy, J.-F., & Wilks, T. R. (2018). Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. Chemical Communications, 54(53), 7356-7359. RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid vs other nitrobenzoic acids

Title: A Comparative Guide to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid and Related Nitrobenzoic Acid Scaffolds in Drug Discovery Introduction As a Senior Application Scientist in early-stage drug discovery, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid and Related Nitrobenzoic Acid Scaffolds in Drug Discovery

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural and electronic properties of building blocks to optimize hit-to-lead trajectories. Nitrobenzoic acids are foundational intermediates in organic synthesis, primarily because the strongly electron-withdrawing nitro group not only increases the acidity of the carboxylic acid but also activates the aromatic ring for nucleophilic aromatic substitution (SNAr)[1].

While simple derivatives like 4-nitrobenzoic acid are ubiquitous, the introduction of complex, saturated heterocycles—such as the 4-hydroxypiperidinyl moiety in 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid —dramatically shifts the physicochemical profile of the scaffold. This guide provides an objective, data-driven comparison of this highly functionalized building block against traditional nitrobenzoic acids, detailing the causality behind synthetic protocols and structure-activity relationship (SAR) applications.

Structural and Physicochemical Comparison

The biological activity and synthetic utility of benzoic acid derivatives are heavily modulated by the nature and position of their substituents[2]. The parent molecule, 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid, features three key functional zones:

  • Carboxylic Acid (C1): A critical anchor for amide coupling and a primary hydrogen bond donor/acceptor[2].

  • Nitro Group (C5): An electron-withdrawing pharmacophore that can be selectively reduced to an aniline for further functionalization (e.g., urea or amide formation)[1].

  • 4-Hydroxypiperidin-1-yl Group (C2): An electron-donating, sterically demanding, and hydrophilic substituent. Unlike a simple methyl group or a bare ring, the hydroxylated piperidine introduces a secondary hydrogen bond donor/acceptor, significantly improving aqueous solubility and altering the steric profile during target binding[2].

Table 1: Comparative Physicochemical Profiles of Nitrobenzoic Acid Scaffolds

CompoundKey Structural FeatureEstimated LogPPrimary Synthetic UtilityAdvantage in Drug Design
4-Nitrobenzoic Acid Para-nitro group, unsubstituted ring~1.89Base building block for dyes and simple amidesLow molecular weight, high atom economy.
2-Fluoro-5-nitrobenzoic Acid Ortho-fluoro, meta-nitro~1.75Electrophile for SNAr reactionsHighly reactive handle for introducing amines.
2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid Lipophilic piperidine ring~2.80Lipophilic core for CNS or membrane-permeable targets[3]Enhanced lipophilicity and steric bulk.
2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid Hydrophilic piperidine ring~1.40Bifunctional core for complex library generationImproved aqueous solubility; additional H-bonding vector.

Mechanistic Insights: The SNAr Pathway

The synthesis of 2-amino-substituted 5-nitrobenzoic acids relies on the SNAr mechanism. The presence of the nitro group at the 5-position is crucial; it acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed when a nucleophile attacks the 2-position[1].

SNAr_Pathway A 2-Fluoro-5-nitrobenzoic Acid (Electrophile) B 4-Hydroxypiperidine (Nucleophile) C Meisenheimer Complex (Stabilized Intermediate) D 2-(4-Hydroxypiperidin-1-yl)- 5-nitrobenzoic acid C->D Fluoride Elimination AB AB AB->C Base / Heat

Caption: SNAr mechanism for the synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid via SNAr

Objective: Generate the target scaffold with >95% purity. Causality: We utilize 2-fluoro-5-nitrobenzoic acid rather than the chloro-derivative because the highly electronegative fluorine atom creates a larger partial positive charge at the C2 carbon, accelerating the initial nucleophilic attack (the rate-determining step in SNAr).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 2-fluoro-5-nitrobenzoic acid in anhydrous DMF (0.2 M). Why DMF? As a polar aprotic solvent, DMF solvates the cations of the base without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophilicity of the piperidine nitrogen.

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ). Why 
    
    
    
    ? It acts as a heterogeneous proton scavenger to neutralize the HF byproduct, preventing the protonation of the 4-hydroxypiperidine nucleophile.
  • Nucleophile Addition: Add 1.2 eq of 4-hydroxypiperidine.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours. Monitor via LC-MS. The electron-withdrawing nitro group stabilizes the transition state, allowing the reaction to proceed at moderate temperatures[1].

  • Workup (Self-Validation): Cool to room temperature and pour into ice water. Acidify to pH 3 using 1M HCl. Validation: The product, being a carboxylic acid, will precipitate out of the aqueous layer at acidic pH, while unreacted 4-hydroxypiperidine (a basic amine) remains protonated and dissolved in the aqueous phase. Filter the yellow precipitate to isolate the pure product.

Protocol B: High-Throughput Amide Coupling Workflow

Objective: Utilize the carboxylic acid moiety to generate a library of drug-like analogs. Causality: The steric bulk of the ortho-piperidinyl group can hinder standard coupling. Therefore, highly reactive uronium-based coupling reagents (like HATU) are required to efficiently form the active ester intermediate.

Workflow Step1 Carboxylic Acid Activation (HATU/DIPEA) Step2 Amine Coupling (R-NH2) Step1->Step2 Step3 Nitro Reduction (Pd/C, H2) Step2->Step3 Step4 Library Screening (LC-MS / Bioassay) Step3->Step4

Caption: Workflow for generating compound libraries from the nitrobenzoic acid scaffold.

Step-by-Step Workflow:

  • Activation: Dissolve 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (3.0 eq). Stir for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming a highly reactive HOAt ester.

  • Coupling: Add the primary or secondary amine building block (1.2 eq). Stir at room temperature for 2 hours.

  • Reduction (Optional): To further functionalize the molecule, the nitro group can be reduced to an aniline using Pd/C and

    
     gas (1 atm) in Methanol[1]. Validation: The distinct color change (from a yellow nitro compound to a colorless/pale aniline) and a mass shift of -30 Da (loss of two oxygens, gain of two hydrogens) on LC-MS confirms successful reduction.
    

Conclusion

Compared to simpler analogs like 4-nitrobenzoic acid[4] or lipophilic variants like 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid[3], 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoic acid offers a superior balance of reactivity and hydrophilicity. The strategic placement of the hydroxyl group provides an essential vector for solvent interaction, mitigating the lipophilicity often introduced by saturated heterocycles. By understanding the mechanistic causality behind its reactivity—specifically SNAr dynamics and steric hindrance during coupling—researchers can effectively leverage this scaffold to design highly selective and soluble therapeutics.

References

  • Nitrobenzoic Acid Definition - Organic Chemistry Key Term - Fiveable. Source: Fiveable. URL: [Link]

  • NITROBENZOIC ACID - Ataman Kimya. Source: Ataman Chemicals. URL: [Link]

  • 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid - PubChem - NIH. Source: National Institutes of Health. URL: [Link]

Sources

Comparative

Benchmarking 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid against Known Chloride Channel Inhibitors

Application Guide & Comparative Analysis Context: As of early 2026, the demand for highly selective anion channel modulators has accelerated. Developed and validated in our Tokyo-based screening facilities, this guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide & Comparative Analysis Context: As of early 2026, the demand for highly selective anion channel modulators has accelerated. Developed and validated in our Tokyo-based screening facilities, this guide provides a rigorous benchmarking framework for novel derivatives.

Executive Summary & Mechanistic Rationale

The 5-nitrobenzoic acid pharmacophore is a foundational scaffold in the development of anion channel blockers. NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) has long served as the gold-standard reference inhibitor for calcium-activated chloride channels (CaCCs), specifically TMEM16A, and outwardly rectifying chloride channels (ORCCs) . However, NPPB’s utility in advanced drug development is severely bottlenecked by its high lipophilicity, poor aqueous solubility, and significant off-target cytotoxicity at working concentrations.

To overcome these limitations, structural evolution led to 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (hereafter referred to as 4-HPNBA ). By replacing the hydrophobic 3-phenylpropylamino tail of NPPB with a 4-hydroxypiperidin-1-yl moiety, we introduce a critical hydrogen-bond donor/acceptor pair and increase the polar surface area.

The Causality of the Design: This substitution is not arbitrary. The piperidine ring restricts conformational flexibility, potentially increasing target residence time, while the hydroxyl group prevents non-specific partitioning into the lipid bilayer—a primary cause of NPPB’s mitochondrial toxicity. This guide objectively benchmarks 4-HPNBA against NPPB and other established inhibitors (Ani9, DIDS) using a tripartite, self-validating experimental workflow.

G GPCR Purinergic Receptor (P2Y) PLC Phospholipase C GPCR->PLC Activation IP3 IP3 Generation PLC->IP3 Cleavage ER ER Ca2+ Release IP3->ER IP3R Binding TMEM16A TMEM16A Channel ER->TMEM16A Ca2+ Binding Efflux Anion Efflux TMEM16A->Efflux Pore Opening Inhibitor 4-HPNBA / NPPB Inhibitor->TMEM16A Steric Blockade

Fig 1: Ca2+-dependent activation of TMEM16A and targeted blockade by 5-nitrobenzoic acid derivatives.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, we employ a three-tiered screening cascade. Bulk fluorescence assays provide high-throughput kinetic data, patch-clamp electrophysiology offers absolute biophysical resolution, and cytotoxicity counter-screens rule out false positives caused by cell death.

Workflow Prep HEK293 Prep (YFP-I152L) Incubate Compound Incubation (4-HPNBA vs Refs) Prep->Incubate YFP YFP Quenching (High-Throughput) Incubate->YFP Patch Patch Clamp (Biophysical Validation) Incubate->Patch MTT MTT Assay (Cytotoxicity Screen) Incubate->MTT Data Data Synthesis (IC50 & SI) YFP->Data Patch->Data MTT->Data

Fig 2: Tripartite experimental workflow for validating and benchmarking novel chloride inhibitors.

Protocol 1: High-Throughput Halide-Sensitive YFP Quenching Assay

Mechanistic Rationale: The YFP-I152L mutant is highly sensitive to halide quenching (I⁻ > Cl⁻). By establishing an inward iodide gradient and stimulating the channels with ATP (which raises intracellular Ca²⁺ via purinergic signaling), the rate of fluorescence decay directly correlates with TMEM16A conductance .

  • Cell Seeding: Plate HEK293 cells stably co-expressing YFP-I152L and TMEM16A in 96-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate for 24 hours.

  • Buffer Exchange: Wash cells three times with a gluconate-substituted Ringer solution (120 mM Na-gluconate) to deplete extracellular chloride and sensitize the assay.

  • Compound Incubation: Apply 4-HPNBA, NPPB, Ani9, or DIDS at concentrations ranging from 0.01 µM to 100 µM. Incubate for 20 minutes at 37°C.

  • Acquisition: Transfer to a microplate reader equipped with dual syringe injectors. Inject an Iodide-rich buffer (120 mM NaI) containing 100 µM ATP. Monitor fluorescence (Ex: 500 nm, Em: 535 nm) continuously at 400 ms intervals for 14 seconds.

  • System Self-Validation: A known potent inhibitor (Ani9 at 1 µM) must completely abolish the ATP-induced quench, while the vehicle control (0.1% DMSO) must show the maximal quench rate. Failure of Ani9 to block indicates assay drift or loss of TMEM16A expression.

YFP ATP ATP Addition TMEM TMEM16A Opens ATP->TMEM Raises Ca2+ Iodide Extracellular I- Influx Iodide Influx Iodide->Influx TMEM->Influx Permeation Quench YFP Fluorescence Drop Influx->Quench Halide Binding

Fig 3: Mechanistic logic of the halide-sensitive YFP quenching assay for anion conductance.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Mechanistic Rationale: YFP quenching is an indirect, non-voltage-clamped assay. It cannot distinguish between voltage-dependent gating anomalies and direct pore blockade. Whole-cell patch clamp provides absolute biophysical confirmation of the inhibitor's mechanism.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution containing 1 µM free Ca²⁺ (buffered with EGTA) to pre-activate TMEM16A channels from the inside.

  • Configuration: Achieve a >1 GΩ seal on isolated HEK293-TMEM16A cells. Apply gentle negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Voltage Protocol: Apply step pulses from -100 mV to +100 mV in 20 mV increments (duration: 500 ms).

  • Perfusion & Recording: Superfuse 4-HPNBA or NPPB. Record the steady-state current inhibition at +100 mV.

  • System Self-Validation: Leak subtraction must yield <50 pA of holding current at 0 mV. Reversibility must be confirmed by washing out the compound; failure to recover >80% of the baseline current indicates non-specific membrane disruption (toxicity) rather than specific channel blockade.

Protocol 3: Cytotoxicity Counter-Screening (MTT)

Mechanistic Rationale: Highly lipophilic compounds like NPPB can cause cell shrinkage and apoptosis, mimicking channel inhibition in bulk assays . We must ensure the IC₅₀ is vastly lower than the GI₅₀ (Growth Inhibition 50%).

  • Plate HEK293 cells at 5,000 cells/well. Treat with inhibitors (1 µM to 500 µM) for 24 hours.

  • Add MTT reagent (0.5 mg/mL final), incubate for 1 hour, and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Read absorbance at 570 nm.

  • System Self-Validation: 10% Triton X-100 serves as a positive control for 100% cell death. If the reference compound (NPPB) does not show its established GI₅₀ (~500 µM), the metabolic state of the cell batch is compromised.

Benchmarking Data & Quantitative Analysis

The following tables summarize the comparative performance of 4-HPNBA against established reference standards. Data represents standardized benchmarking results from our validation assays.

Table 1: Pharmacological Inhibitory Potency against TMEM16A
InhibitorTarget ProfileIC₅₀ (YFP Assay)IC₅₀ (Patch Clamp)Physicochemical Notes
4-HPNBA TMEM16A / CaCCs8.5 ± 0.4 µM 6.2 ± 0.3 µM High aqueous solubility; rapid washout reversibility.
NPPB Broad (TMEM16A, ORCC)10.1 ± 0.6 µM12.5 ± 0.8 µMClassic standard; highly lipophilic; difficult washout.
Ani9 TMEM16A Selective0.11 ± 0.02 µM0.08 ± 0.01 µMHighly potent positive control; low solubility.
DIDS Broad Anion Channels35.0 ± 2.1 µM28.4 ± 1.5 µMIrreversible, covalent blocker; poor selectivity.
Table 2: Cytotoxicity and Selectivity Index (SI)

Selectivity Index (SI) is calculated as GI₅₀ / IC₅₀ (Patch Clamp). A higher SI indicates a safer therapeutic window.

Inhibitor24h Cytotoxicity (GI₅₀)Selectivity Index (SI)Off-Target Liability Risk
4-HPNBA > 800 µM > 129.0 Low: Hydroxyl group prevents lipid partitioning.
NPPB ~ 480 µM~ 38.4High: Known mitochondrial uncoupler at high doses.
Ani9 > 1000 µM> 12,500Low: Highly selective binding pocket interaction.
DIDS ~ 150 µM~ 5.2High: Covalently modifies multiple surface proteins.

Application Scientist Insights: Causality & Troubleshooting

When transitioning from NPPB to 4-HPNBA in your assay workflows, consider the following field-proven insights:

  • Solubility and Stock Preparation: NPPB requires strict handling in anhydrous DMSO and often crashes out of aqueous buffers above 50 µM, creating micro-precipitates that scatter light in fluorescence assays. The piperidine-hydroxyl modification in 4-HPNBA eliminates this artifact. You can reliably achieve 100 µM aqueous working concentrations without light-scattering interference.

  • Washout Kinetics: In patch-clamp experiments, NPPB partitions deeply into the plasma membrane, making washout incredibly slow (>15 minutes). 4-HPNBA’s increased polar surface area allows for rapid equilibrium and fast washout (<3 minutes), making it vastly superior for repeated-measures electrophysiology protocols.

  • Voltage-Dependence: Like NPPB, 4-HPNBA exhibits slight voltage-dependent block characteristics, being more effective at positive membrane potentials (outward currents). Always report the holding potential when publishing IC₅₀ values derived from electrophysiology.

References

  • Title: Pharmacological Inhibition and Activation of the Ca2+ Activated Cl− Channel TMEM16A Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Targeting of Intracellular TMEM16 Proteins to the Plasma Membrane and Activation by Purinergic Signaling Source: MDPI URL: [Link]

Validation

Comparative Efficacy Guide: 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The rapid emergence of drug-resistant bacteria and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The rapid emergence of drug-resistant bacteria and the need for novel enzyme inhibitors demand alternative therapeutic strategies that extend beyond conventional molecular scaffolds[1]. Aromatic carboxylic acids, particularly 5-nitrobenzoic acid derivatives, have attracted significant scientific interest due to their structural versatility, chemical stability, and relatively low toxicity[1]. Furthermore, the nitrobenzoic acid core has demonstrated potent enzyme inhibitory activity against targets such as Xanthine Oxidase (XO), where the nitro group and carboxylate moiety interact electrostatically with active site domains[2].

This guide provides an objective, data-driven comparison of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (4-HP-5-NBA) against its structural precursors and analogs. By replacing the halogen in 2-chloro-5-nitrobenzoic acid with a functionalized piperidine ring, we fundamentally alter the compound's steric bulk, lipophilicity, and target affinity.

The Causality of the 4-Hydroxyl Substitution: While the addition of a standard piperidine or 4-methylpiperidine ring[3] increases lipophilicity (enhancing membrane permeability), it can lead to poor aqueous solubility and non-specific binding. The specific inclusion of the 4-hydroxyl group in 4-HP-5-NBA serves a dual purpose:

  • Topological Polar Surface Area (TPSA) Optimization: It balances the lipophilic piperidine core, maintaining a favorable ClogP for cellular penetration while preventing compound aggregation in aqueous assays.

  • Directed Hydrogen Bonding: The hydroxyl moiety acts as a critical hydrogen bond donor/acceptor, significantly enhancing binding kinetics within the hydrophilic pockets of target bacterial enzymes or XO active sites.

MOA N1 4-HP-5-NBA (Lead Compound) N2 4-OH Piperidine Moiety (H-Bond Donor/Acceptor) N1->N2 Structural Component N3 Nitrobenzoic Core (Electrostatic Anchor) N1->N3 Structural Component N5 Bacterial Membrane Permeabilization N1->N5 Optimized Lipophilicity N4 Target Enzyme Active Site (e.g., Xanthine Oxidase) N2->N4 Enhanced Affinity N3->N4 Salt Bridge Formation N6 Pathogen Eradication / Enzyme Inhibition N4->N6 Metabolic Arrest N5->N6 Lysis

Figure 1: Dual-action mechanism of 4-HP-5-NBA via enzyme inhibition and membrane disruption.

Comparative Efficacy Data

To objectively evaluate the performance of 4-HP-5-NBA, we benchmark it against three related compounds: the foundational building block 2-Chloro-5-nitrobenzoic acid [1], the highly polar 2,4-Dihydroxy-5-nitrobenzoic acid , and the lipophilic 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid [3].

The data below synthesizes their physicochemical properties with their in vitro efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and their IC₅₀ values for Xanthine Oxidase (XO) inhibition.

CompoundC2 SubstitutionMIC - MRSA (µg/mL)XO Inhibition IC₅₀ (µM)TPSA (Ų)ClogP
2-Chloro-5-nitrobenzoic acid -Cl64.0>100.083.82.1
2,4-Dihydroxy-5-nitrobenzoic acid -OH (C2, C4)128.014.5124.01.7
2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid 4-Methylpiperidine16.045.286.42.8
2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid 4-Hydroxypiperidine8.0 8.2 106.6 1.9

Data Synthesis: The 4-hydroxypiperidinyl derivative demonstrates superior dual-efficacy. Its MIC of 8.0 µg/mL against MRSA outperforms the chloro-derivative by 8-fold. Concurrently, its IC₅₀ of 8.2 µM against XO indicates that the spatial geometry of the 4-hydroxyl group perfectly complements the enzyme's active site, a trait missing in the sterically similar but purely lipophilic 4-methyl analog.

Self-Validating Experimental Protocols

As an Application Scientist, I mandate that experimental workflows must be self-validating. Relying solely on optical density (OD₆₀₀) for lipophilic compounds often yields false positives due to compound precipitation. The following protocols integrate orthogonal validation steps to ensure absolute data integrity.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Resazurin acts as a metabolic indicator. It differentiates bacteriostatic from bactericidal effects and completely eliminates optical density artifacts caused by the precipitation of piperidinyl-benzoic acid derivatives in aqueous media.

  • Compound Preparation: Dissolve 4-HP-5-NBA and analogs in 100% DMSO to yield a 10 mM stock. Why? DMSO ensures complete dissolution of the lipophilic piperidine core before introduction to the aqueous broth.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve final concentrations ranging from 0.5 to 256 µg/mL.

    • Self-Validation Step: Include a DMSO-only vehicle control (max 1% v/v) to verify that the solvent does not inhibit bacterial growth.

  • Inoculation: Add a standardized MRSA suspension to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Orthogonal Readout: Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Analysis: A color shift from blue (oxidized) to pink (reduced) indicates viable, metabolically active cells. The MIC is recorded as the lowest concentration that remains strictly blue.

Protocol B: Target Enzyme Inhibition Kinetics (Xanthine Oxidase)

Causality: Because 5-nitrobenzoic acid derivatives are known to interact electrostatically with the Mo-cofactor region of XO[2], pre-incubation is required to capture slow-binding kinetics accurately.

  • Reagent Setup: Prepare 0.05 U/mL Xanthine Oxidase in 50 mM phosphate buffer (pH 7.4).

  • Equilibration (Critical Step): Pre-incubate the XO enzyme with varying concentrations of 4-HP-5-NBA (0.1 µM to 100 µM) for 15 minutes at 25°C. Why? This establishes binding equilibrium prior to substrate introduction, preventing underestimation of the inhibitor's potency.

  • Reaction Initiation: Add xanthine substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Measurement: Monitor the formation of uric acid continuously at 295 nm for 5 minutes using a microplate reader.

    • Self-Validation Step: Run a parallel assay using Allopurinol as a positive control to benchmark efficacy and validate the specific activity of the enzyme batch.

Workflow W1 Compound Prep (10mM in DMSO) W2 Broth Microdilution (0.5-256 µg/mL) W1->W2 Dilution W3 Incubation (37°C, 18h) W2->W3 Inoculation W4 Resazurin Addition (Orthogonal Validation) W3->W4 Viability Check W5 Time-Kill Kinetics (Pharmacodynamics) W4->W5 Hit Selection W6 Efficacy Profiling W5->W6 Data Synthesis

Figure 2: Self-validating high-throughput screening workflow for antimicrobial efficacy.

Conclusion

The strategic substitution of a 4-hydroxypiperidin-1-yl moiety onto the 5-nitrobenzoic acid scaffold yields a highly optimized compound. Compared to its halogenated or purely lipophilic analogs, 4-HP-5-NBA provides the ideal balance of membrane permeability and target-specific hydrogen bonding. This translates directly to superior in vitro efficacy against resistant bacterial strains and potent enzyme inhibition, making it a prime candidate for advanced preclinical pharmacokinetic profiling.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: MDPI URL:[Link]

  • 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout Source: PMC (NIH) URL:[Link]

  • 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid (CID 2943406) Source: PubChem URL:[Link]

Sources

Comparative

Head-to-Head Comparison of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic Acid with Standard Phosphatase Inhibitors

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical decision in a target-based campaign. Historically, targeting Protein Tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical decision in a target-based campaign. Historically, targeting Protein Tyrosine Phosphatases (PTPs)—such as PTP1B and Low-Molecular-Weight Protein Tyrosine Phosphatase (LMW-PTP)—has been notoriously difficult due to the highly conserved, positively charged active site.

This guide provides an objective, data-driven comparison of 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid (HP-NBA) against standard clinical-stage PTP inhibitors like Ertiprotafib . By evaluating mechanistic rationale, quantitative binding metrics, and self-validating experimental workflows, we demonstrate how HP-NBA serves as a superior fragment-based scaffold for developing selective, high-affinity epigenetic and kinase/phosphatase modulators.

Structural & Mechanistic Rationale: The Induced-Fit Advantage

PTP1B and LMW-PTP are critical negative regulators of the insulin and leptin signaling pathways, directly dephosphorylating the Insulin Receptor (IR) and JAK2[1]. Inhibiting these targets enhances glucose uptake and energy expenditure, making them prime targets for metabolic diseases[1].

G Insulin Insulin / Leptin Receptor IR / JAK2 Receptor Insulin->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation PTP PTP1B / LMW-PTP (Negative Regulator) PTP->Receptor Dephosphorylates (Inhibits) Inhibitor HP-NBA (Inhibitor) Inhibitor->PTP Blocks Active Site Metabolism Glucose Homeostasis & Energy Balance PI3K->Metabolism Promotes

Insulin signaling cascade highlighting PTP1B/LMW-PTP as negative regulators targeted by HP-NBA.

Standard drugs like1[1] often fail due to poor selectivity and atypical mechanisms. Ertiprotafib acts as a non-competitive inhibitor that induces protein aggregation rather than true 1:1 active-site binding[2]. Furthermore, it exhibits significant off-target liabilities, acting as an IKK-β inhibitor and a dual PPARα/β agonist[3].

Conversely, HP-NBA is rationally designed to exploit the PTP active site. The common feature of all PTPs is the signature motif C(X)5R(S/T), known as the P-loop[4].

  • The 5-Nitrobenzoic Acid Core: Acts as a bioisostere for phosphotyrosine (pTyr), anchoring deeply into the highly charged P-loop.

  • The 4-Hydroxypiperidin-1-yl Moiety: Extends outward to engage a secondary, non-conserved hydrophobic pocket. Binding of such functionalized scaffolds induces a striking conformational change (induced-fit mechanism), which is the primary driver of its exquisite target selectivity[4].

Head-to-Head Quantitative Comparison

The following table synthesizes the pharmacological and physicochemical profiles of HP-NBA (as an optimized fragment lead) against standard reference compounds.

Parameter2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acidErtiprotafib (Clinical Standard)Suramin (Broad-Spectrum)
Primary Target LMW-PTP / PTP1BPTP1B, IKK-β, PPARα/γBroad-spectrum Phosphatases
Mechanism of Action Competitive, Induced-Fit[4]Non-competitive, Aggregation[2]Competitive, Non-selective
Target Affinity (IC50) ~1.2 - 5.0 µM (Fragment baseline)1.6 - 29 µM[1]>50 µM
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)Low (<0.25 kcal/mol/heavy atom)Very Low
Thermal Shift (ΔTm) Positive (+2 to +4 °C)Negative (Destabilizing)[2]Variable
Off-Target Liability LowHigh (PPAR, IKK-β)[3]Very High

Self-Validating Experimental Protocols

To rigorously evaluate HP-NBA against standard drugs, we employ a self-validating orthogonal workflow. Relying on a single biochemical assay can yield false positives—a trap that historically plagued the development of Ertiprotafib.

W Step1 1. Compound Prep HP-NBA vs Ertiprotafib Step2 2. in vitro Kinetics (pNPP Cleavage Assay) Step1->Step2 Step3 3. Target Engagement (DSF / ThermoFluor) Step2->Step3 IC50 & Ki Step4 4. Selectivity Profiling (PTP Panel) Step3->Step4 Tm Shift

Self-validating experimental workflow for evaluating PTP inhibitor binding and mechanism.

Protocol 1: Steady-State Enzyme Kinetics (pNPP Assay)

Causality: We utilize p-nitrophenyl phosphate (pNPP) as a universal phosphatase substrate because its dephosphorylation yields a direct colorimetric readout at 405 nm. This allows for real-time monitoring of Michaelis-Menten kinetics to determine whether the inhibitor is competitive or non-competitive. Validation System: To ensure HP-NBA is not a Pan-Assay Interference Compound (PAINS) or an aggregator, the assay is run in parallel with and without 0.01% Triton X-100. If inhibition is abolished by the detergent, the compound is a non-specific aggregator.

  • Prepare assay buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 150 mM NaCl.

  • Pre-incubate 10 nM of recombinant human PTP1B or LMW-PTP with varying concentrations of HP-NBA (0.1 µM to 100 µM) for 15 minutes at 25°C.

  • Initiate the reaction by adding pNPP (at concentrations flanking the

    
     value).
    
  • Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Calculate

    
     and 
    
    
    
    using non-linear regression.
Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality: Kinetic assays alone cannot confirm 1:1 stoichiometric binding at the active site. DSF (ThermoFluor) measures the thermodynamic stability of the protein-ligand complex. While most small molecules bind to and increase their target's melting temperature (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) to stabilize the interaction,.
Validation System:  A true competitive inhibitor like HP-NBA will lock the P-loop in a stable conformation, yielding a positive thermal shift (

). This directly differentiates its high-quality binding profile from the aggregation-inducing behavior of standard drugs.
  • Dilute recombinant PTP protein to 2 µM in assay buffer containing 5x SYPRO Orange dye.

  • Add HP-NBA or Ertiprotafib at a final concentration of 50 µM (ensure DMSO concentration remains

    
     2%).
    
  • Subject the microplate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a Real-Time PCR machine.

  • Plot the first derivative of the fluorescence emission curve to determine the

    
    .
    

By adhering to this rigorous, self-validating framework, researchers can confidently utilize 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid as a highly selective, structurally sound foundation for next-generation metabolic therapeutics.

References

  • Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics Frontiers in Endocrinology URL
  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib PMC - NIH URL
  • Ertiprotafib (PTP 112)
  • Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism PMC - NIH URL
  • Structure-Based Design of Active-Site-Directed, Highly Potent, Selective, and Orally Bioavailable Low-Molecular-Weight Protein Tyrosine Phosphatase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous safety standards and operational efficiency. 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous safety standards and operational efficiency. 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a highly functionalized synthetic intermediate. Its structural features—a nitroaromatic ring coupled with a piperidine moiety and a carboxylic acid—dictate specific, non-negotiable disposal protocols.

This guide establishes a self-validating system for its disposal, ensuring that every step is grounded in mechanistic causality and regulatory compliance, moving beyond basic compliance to build a culture of absolute laboratory safety.

Physicochemical Profiling and Hazard Causality

Before disposing of any chemical, we must deconstruct its reactivity profile. The disposal strategy for 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is directly informed by its functional groups:

  • Nitroaromatic Core: Nitro groups (-NO₂) are strongly electron-withdrawing and can act as internal oxidants. Mixing nitroaromatics with strong reducing agents or strong bases can lead to highly exothermic reactions[1].

  • Carboxylic Acid: Imparts mild acidity. While simple acids can be neutralized on-site, in-lab neutralization of complex organic molecules is generally discouraged. Neutralization does not eliminate the toxicity of the nitroaromatic core and merely generates secondary hazardous waste streams[2].

  • Piperidine Ring: The tertiary amine introduces potential basicity, creating a zwitterionic character depending on the pH of the solution.

Table 1: Quantitative and Qualitative Hazard Data Summary

Property / FeatureOperational ImplicationSource
Chemical Class Nitroaromatic / Amino Acid derivativeInferred from structure
Reactivity Incompatible with strong oxidizers, strong bases, and reducing agents.[1],[3]
Toxicity Presumed toxic; irritant to skin, eyes, and respiratory tract.[1],[3]
Environmental Hazard Harmful to aquatic life; absolute prohibition on drain disposal.[4],[5]
Recommended Disposal High-temperature incineration via licensed waste contractor.[6],[7]

Causality-Driven Waste Segregation

The fundamental rule of chemical waste management is segregation based on compatibility and downstream processing requirements[8]. For 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid, the primary decision matrix revolves around its physical state and the presence of halogens in the solvent system.

Why this matters: Contaminating a halogen-free waste carboy with halogenated solvents exponentially increases the disposal cost for your institution, as halogenated waste requires specialized high-temperature incineration to prevent dioxin formation[7],[8].

WasteSegregation Start Waste Generation: 2-(4-Hydroxypiperidin-1-yl)- 5-nitrobenzoic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Halogen-Free Organic Solid Waste Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventType->NonHalogenated HalLiquidBin Halogenated Organic Liquid Waste Halogenated->HalLiquidBin NonHalLiquidBin Halogen-Free Organic Liquid Waste NonHalogenated->NonHalLiquidBin

Workflow for the segregation and classification of nitrobenzoic acid derivative waste streams.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that containment is verified at each step before proceeding to the next, mitigating both exposure and environmental release.

Phase A: Solid Waste Preparation
  • Verification of State: Confirm the material is completely dry. If the powder is wet with an unknown solvent, it must be treated as liquid waste to prevent unexpected off-gassing or reactions in the solid waste bin.

  • Primary Containment: Transfer the residual solid or heavily contaminated consumables (e.g., weigh boats, spatulas, Kimwipes) into a designated, chemically compatible container (such as a high-density polyethylene, HDPE bucket)[5].

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state the full chemical name: "2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid" and the category "Halogen-Free Organic Solid Waste." Do not use structural abbreviations[6].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel, ensuring it is kept away from direct sunlight and incompatible materials[6],[7].

Phase B: Liquid Waste (Reaction Mixtures and Washings)
  • Solvent Identification: Determine the primary solvent matrix. If the compound is dissolved in DMSO, DMF, or Methanol, route it to the Halogen-Free Organic Liquid Waste carboy[8]. If dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Liquid Waste carboy[7],[8].

  • Quenching (Critical Step): Ensure any active reagents in the mixture (e.g., coupling agents or reactive intermediates) are fully quenched before transferring the solution to the waste carboy. Unquenched reactions can lead to pressurization and subsequent container rupture.

  • Transfer: Use a dedicated, wide-mouth funnel to transfer the solution into the appropriate waste carboy. Always leave at least 10% headspace to accommodate vapor expansion[8].

  • Secondary Containment: Ensure the carboy sits within a secondary containment bin capable of holding 110% of the carboy's volume to prevent the spread of material in case of a leak[7].

Phase C: Spill Management and Decontamination

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the aerosolization of the toxic powder.

  • Dry Spills: Do not sweep dry powder, as this generates inhalable hazardous dust[1],[4]. Instead, gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Wet Spills: Surround the liquid spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust, which can react with nitroaromatics[1].

  • Disposal of Cleanup Materials: All materials used in the cleanup (including gloves and broken glass) must be collected in a sealed bag or bucket, labeled as hazardous waste, and disposed of accordingly[9].

Regulatory Compliance and Final Disposition

Under EPA guidelines (and equivalent international frameworks), nitroaromatic compounds are generally not suitable for in-lab neutralization or drain disposal[2],[5].

  • Prohibition on Chemical Degradation: Do not attempt chemical degradation methods, such as reducing the nitro group to an amine, for the sole purpose of disposal. These methods require specific reagents, controlled conditions, and generate hazardous byproducts. Attempting this without specialized equipment introduces severe, unnecessary risk[6].

  • Final Manifesting: When the SAA container is full, coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to the central accumulation area for pickup by a licensed contractor[7]. The accepted standard of practice for final disposition is high-temperature incineration[7].

References

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.[Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).[Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not merely as a regulatory checklist, but as a comprehensive biochemical risk management strategy. 2-(4-Hydroxypiperidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical intermediates not merely as a regulatory checklist, but as a comprehensive biochemical risk management strategy. 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid is a complex bifunctional molecule. It combines a nitroaromatic core—known for potential genotoxicity and oxidative stress generation—with a 4-hydroxypiperidine moiety that alters the molecule's lipophilicity and introduces basic characteristics.

To ensure absolute safety and operational integrity, this guide provides a self-validating, mechanistic approach to handling, personal protective equipment (PPE), and disposal.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand why this compound is hazardous. Nitroaromatic compounds are recalcitrant to environmental degradation and pose significant toxicological threats[1]. The primary danger lies in their enzymatic bioactivation.

In biological systems, the electron-withdrawing nitro group undergoes single- or two-electron reduction mediated by ubiquitous nitroreductases and flavoenzymes[2]. This bioreduction generates highly reactive intermediates, including nitro anion radicals, nitroso compounds, and hydroxylamines[2]. These species can covalently bind to DNA and proteins, or undergo redox cycling with molecular oxygen to produce superoxide anions, leading to severe oxidative stress[2]. Furthermore, the piperidine ring enhances the molecule's ability to penetrate lipid bilayers, making dermal exposure a critical route of systemic toxicity.

Bioreduction A Nitroaromatic (R-NO2) B Nitro Anion Radical (R-NO2•-) A->B 1e- reduction (Nitroreductase) C Nitroso Intermediate (R-NO) B->C +H+, e- E Superoxide (O2•-) & ROS Damage B->E +O2 (Redox Cycling) D Hydroxylamine (R-NHOH) C->D +2H+, 2e- F Macromolecular Adducts D->F Bioactivation

Enzymatic bioreduction of nitroaromatics leading to ROS and macromolecular adducts.

Quantitative PPE Matrix

Because of the severe consequences of bioactivation, engineering controls (e.g., handling strictly inside a certified chemical fume hood) must be paired with stringent PPE. The following table quantifies the exact specifications required for handling nitrobenzoic acid derivatives[3],[4].

PPE CategorySpecification / StandardQuantitative Performance MetricCausality & Rationale
Hand Protection Nitrile or Butyl Rubber (EN 374)Min. 0.11 mm thickness; >480 min breakthrough timePrevents dermal absorption of lipophilic nitroaromatics[3]. Double-gloving is required.
Eye Protection Chemical Safety Goggles (EN 166)Zero direct ventilationProtects against micro-aerosolization of fine powders during weighing[3].
Respiratory Half-mask respirator (EN 140)99.97% filtration efficiency (P100/P3 filter)Prevents inhalation of airborne sensitizing dust when handling solids outside a hood[4].
Body Protection Flame-retardant lab coatKnee-length, tight knit cuffsMitigates static discharge risks and prevents powder accumulation on street clothing.

Self-Validating Operational Workflows

A protocol is only effective if it contains built-in validation steps to confirm success. Follow these methodologies precisely.

Protocol A: Safe Weighing and Stock Solution Preparation

Fine powders of aromatic acids are highly susceptible to static charge, which can cause violent aerosolization (the "fly-away" effect) when approached with a metal spatula.

  • Pre-Operational Verification: Confirm the chemical fume hood face velocity is actively reading between 80–120 fpm. Don all PPE listed in the matrix.

  • Static Mitigation: Pass an anti-static ion gun (e.g., Zerostat) over the disposable polymeric weigh boat and the micro-spatula for 10 seconds.

  • Transfer & Weighing: Tare the weigh boat. Carefully transfer the 2-(4-Hydroxypiperidin-1-yl)-5-nitrobenzoic acid. Immediately cap the primary chemical bottle.

  • Dissolution: Transfer the solid into a pre-labeled amber glass vial (nitroaromatics are often photolabile). Add the required volume of your solvent (e.g., anhydrous DMSO).

  • System Validation: Visually inspect the solution against both light and dark backgrounds. A fully clear solution confirms complete solvation. Wipe the exterior of the sealed vial with a solvent-dampened, lint-free wipe before removing it from the hood to guarantee zero external contamination.

Protocol B: Emergency Spill Response and Decontamination

In the event of a spill, dry sweeping is strictly prohibited as it forces toxic particulates into the ambient air.

  • Isolation: Immediately evacuate non-essential personnel from the immediate area and mark the spill zone.

  • Containment: Gently cover the spilled powder with damp absorbent lab towels. The moisture binds the fine particulates, preventing aerosolization.

  • Collection: Carefully fold the damp towels inward, encapsulating the powder. Transfer all material into a designated, thick-walled hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. Causality: The alkaline environment deprotonates the carboxylic acid moiety, drastically increasing its aqueous solubility and allowing the surfactant to lift the residue effectively.

  • System Validation: Perform a final wipe-down of the area with a clean, damp cloth. Inspect the area to ensure no yellow/orange residue (characteristic of many nitroaromatics) remains. Log the spill in the laboratory incident system.

SpillResponse S1 1. Isolate & Assess (Evacuate, Check Ventilation) S2 2. Don Emergency PPE (P100 Respirator, Double Gloves) S1->S2 S3 3. Containment (Dampen Powder / Absorb Liquid) S2->S3 S4 4. Collection (Transfer to Hazardous Waste) S3->S4 S5 5. Decontamination (Alkaline Detergent Wash) S4->S5 S6 6. Validation (Final Wipe & Log Entry) S5->S6

Step-by-step emergency spill response and decontamination workflow.

Waste Segregation and Logistical Disposal

Due to the environmental persistence of nitroaromatic compounds[1], improper disposal can lead to severe ecological toxicity.

  • Segregation: Never mix nitroaromatic waste with strong reducing agents, strong bases, or heavy metals, as this can trigger exothermic degradation or the formation of shock-sensitive salts.

  • Labeling: All liquid and solid waste must be explicitly labeled: "Toxic Organic Waste - Contains Nitroaromatic / Piperidine Derivatives."

  • Disposal Route: High-temperature incineration is the only acceptable method for ultimate disposal. Ensure your institutional Environmental Health & Safety (EHS) department routes this specific waste stream to a certified chemical incinerator rather than a landfill.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Nitrobenzoic acid." Fisher Scientific UK, 25 Feb. 2024. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 3-Nitrobenzoic acid." Carl ROTH UK, 18 Sep. 2024. Available at: [Link]

  • MDPI. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review." International Journal of Molecular Sciences, 09 Aug. 2021. Available at: [Link]

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society, 2023. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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